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  • Product: Iso-FK-506 (iso-Tacrolimus)
  • CAS: 134590-88-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of an iso-FK-506 Degradation Product: A Multi-Modal Analytical Approach

An In-Depth Technical Guide for Drug Development Professionals Abstract Tacrolimus (FK-506), a cornerstone of immunosuppressive therapy, is a complex macrolide lactone known for its structural instability. In solution, i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Tacrolimus (FK-506), a cornerstone of immunosuppressive therapy, is a complex macrolide lactone known for its structural instability. In solution, it can exist in equilibrium with various isomers, including iso-FK-506, which are subject to further degradation. The characterization of these degradation products is a critical aspect of drug development and quality control, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive, field-proven framework for the structural elucidation of degradation products originating from iso-FK-506. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system of protocols from forced degradation to definitive spectroscopic analysis.

The Imperative of Stability: Understanding FK-506 and its Isomers

Tacrolimus, produced by the bacterium Streptomyces tsukubaensis, exerts its potent immunosuppressive effects by inhibiting calcineurin.[1] Its complex 23-membered macrolide structure, featuring a masked tricarbonyl moiety, is susceptible to a variety of transformations, including isomerization, epimerization, and dehydration.[2] In solution, FK-506 can undergo tautomerization, leading to the formation of isomers, collectively referred to here as iso-FK-506.[3]

This inherent instability presents a significant challenge. Degradation can occur during manufacturing, storage, or even administration, potentially leading to a loss of potency or the formation of novel compounds with uncharacterized toxicological profiles.[4][5] Therefore, a robust analytical strategy to identify and characterize these degradation products is not merely an academic exercise but a fundamental requirement for pharmaceutical development.

Forced degradation studies, or stress testing, are the cornerstone of this process. By subjecting the drug substance to harsh conditions—such as extreme pH, high temperature, oxidation, and photolysis—we can purposefully generate degradation products that might be observed over the shelf-life of the drug product.[4][6] This allows for the development of stability-indicating analytical methods and the proactive identification of potential impurities.

The Strategic Workflow: An Integrated Approach to Elucidation

The structural elucidation of an unknown degradation product is a systematic process of evidence gathering. No single technique can provide a complete picture. Instead, we rely on an integrated workflow that combines separation science with multiple spectroscopic techniques. The causality is key: each step provides a piece of the puzzle that logically informs the next, culminating in an unambiguous structural assignment.

G cluster_0 Sample Generation cluster_3 Definitive Structure Forced_Degradation Forced Degradation of iso-FK-506 (Alkaline, Acidic, Oxidative, Thermal, Photolytic) UHPLC UHPLC Separation (Stability-Indicating Method) Forced_Degradation->UHPLC Analyze stressed samples LCMS LC-MS/MS Analysis (Accurate Mass & Fragmentation) UHPLC->LCMS Isolation Semi-Preparative HPLC (Isolate Impurity) LCMS->Isolation Guide isolation of target peak NMR NMR Spectroscopy (1H, 13C, 2D COSY, HSQC, HMBC) Isolation->NMR Provide pure sample for analysis Final_Structure Final_Structure NMR->Final_Structure Final Structure Confirmed

Caption: Integrated workflow for the structural elucidation of degradation products.

Phase 1: Generating and Separating the Degradants

The first phase involves creating a detectable quantity of the degradation product and developing a method to separate it from the parent compound and other impurities.

Protocol: Forced Degradation Study

The rationale behind forced degradation is to accelerate the chemical degradation process. The choice of stressors is guided by ICH Q1A(R2) guidelines and the known chemical liabilities of the molecule.[4] Tacrolimus is notably unstable in alkaline conditions.[6][7]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of iso-FK-506 (or FK-506, as it will isomerize in solution) at a concentration of approximately 1 mg/mL in acetonitrile.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the sample with an equimolar amount of HCl before analysis.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Tacrolimus is generally more stable under acidic conditions, so longer incubation times may be required.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution in a sealed vial at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Prepare a control sample by diluting the stock solution with the mobile phase and keep it under normal conditions.

Protocol: Stability-Indicating UHPLC Method Development

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. The goal is to achieve baseline resolution for all relevant peaks. Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for its high resolution and speed.[2][6]

Expertise in Action: The choice of a C18 stationary phase is based on the lipophilic nature of tacrolimus.[5] Elevated column temperature (e.g., 60°C) is often employed to improve peak shape and manage the conformational isomers of tacrolimus, which can otherwise lead to broad peaks.[8]

ParameterRecommended ConditionRationale
Column Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µmProvides high efficiency and resolution, stable at elevated temperatures.[2]
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 5.0Buffering agent suitable for mass spectrometry.[9]
Mobile Phase B Acetonitrile/Methanol (90:10, v/v)Strong organic solvent for eluting lipophilic compounds.[2]
Gradient 50% B to 95% B over 10 min, hold for 2 minEnsures elution of both parent drug and potentially more or less polar degradants.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 60°CImproves peak shape for tautomers and isomers.[8]
Detection UV at 215 nmWavelength for detecting the macrolide structure.[8]
Injection Vol. 5 µL

This method should be validated for specificity, linearity, precision, and accuracy according to ICH Q2(R1) guidelines to ensure it is trustworthy.[8]

Phase 2: Identification and Structural Characterization

Once the degradation products are separated, the investigation into their molecular structure begins. This phase relies heavily on mass spectrometry and, ultimately, NMR.

Mass Spectrometry: Unveiling Mass and Fragmentation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification and is indispensable for structural elucidation.[1][10]

Step-by-Step Methodology (LC-MS/MS):

  • Interface: Connect the validated UHPLC system directly to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode. Tacrolimus and its derivatives readily form adducts, such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.

  • Full Scan (MS1): Perform a full scan analysis (e.g., m/z 100-1200) to determine the accurate mass of the eluting peaks. This provides the elemental composition of the degradation product. For instance, a major product under alkaline degradation has been identified with an m/z of 844.[11]

  • Tandem MS (MS2): Perform data-dependent acquisition, where the instrument automatically selects the most intense ions from the MS1 scan for collision-induced dissociation (CID). The resulting fragmentation pattern provides crucial clues about the molecule's substructures.

Trustworthiness through Self-Validation: The elemental composition derived from the accurate mass must be chemically plausible. For example, a degradation product is unlikely to have gained nitrogen atoms unless a nitrogen-containing reagent was used. The fragmentation pattern must also be consistent with the proposed structure; fragments should correspond to logical losses or cleavages from the parent ion.

NMR Spectroscopy: The Final Arbiter of Structure

While MS provides the mass and pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy shows how those pieces are connected. It is the definitive technique for unambiguous structure determination.[12][13] This requires isolating the degradation product in milligram quantities using semi-preparative HPLC.

Expertise in Action: For a complex molecule like an FK-506 degradant, a suite of 2D NMR experiments is essential.

  • ¹H NMR: Provides information on the number and type of protons and their immediate electronic environment.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), revealing spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away, allowing the connection of the spin systems identified in COSY to build the complete carbon skeleton.

Illustrative Case: A Hypothetical Alkaline Degradation Product

Let's consider a major degradation product formed under alkaline stress.

TechniqueObservationInterpretation
UHPLC A new, more polar peak appears, eluting earlier than iso-FK-506.The modification has increased the compound's hydrophilicity.
HRMS Accurate mass measurement suggests an elemental formula of C₄₄H₇₁NO₁₃. Compared to FK-506 (C₄₄H₆₉NO₁₂), this indicates the addition of H₂O.The degradation mechanism involves hydrolysis.
MS/MS Fragmentation pattern shows a loss of a specific side chain that differs from the fragmentation of the parent drug.The hydrolysis likely occurred at an ester linkage within the macrolide ring, opening the 23-membered ring.
¹H & ¹³C NMR Appearance of a carboxylic acid proton signal (~10-12 ppm) and a corresponding carbonyl carbon signal (~170-180 ppm). Significant chemical shift changes for protons and carbons near the C1-C2 region.Confirms the hydrolysis of the lactone (ester) bond, creating a linear macrolide with a carboxylic acid at one end and a hydroxyl group at the other.
HMBC Long-range correlations between protons on the newly formed hydroxyl-bearing carbon and the new carboxylic acid carbon are absent, confirming the ring has opened.Provides definitive proof of the ring-opened structure.

This multi-faceted approach provides overlapping and confirmatory data, leading to a high-confidence structural assignment.

G cluster_0 Hypothetical Alkaline Degradation cluster_1 Key Structural Change isoFK506 iso-FK-506 (Macrolide Lactone) Degradation_Product Ring-Opened Product (Hydroxy Carboxylic Acid) isoFK506->Degradation_Product OH⁻ mediated Lactone Hydrolysis Ester Ester Bond (Lactone) Acid_Alcohol Carboxylic Acid + Alcohol Ester->Acid_Alcohol Cleavage

Caption: Proposed pathway for alkaline hydrolysis of the iso-FK-506 macrolide ring.

Conclusion

The structural elucidation of degradation products is a critical and legally mandated component of pharmaceutical development. For a complex and unstable molecule like iso-FK-506, a successful strategy is not based on a single analytical tool but on a logical, multi-modal workflow. By combining forced degradation studies, high-resolution UHPLC separations, detailed mass spectrometric analysis, and definitive NMR spectroscopy, researchers can confidently identify and characterize impurities. This ensures a deep understanding of the drug product's stability profile, safeguarding its quality, safety, and efficacy for the patients who depend on it.

References

  • Rozman Peterka, T., Trdan Lušin, T., Bergles, J., Ham, Z., Grahek, R., & Urleb, U. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica, 69(3), 363–380. [Link]

  • Rozman Peterka, T., et al. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. ResearchGate. [Link]

  • Rozman Peterka, T., Trdan Lušin, T., Bergles, J., Ham, Z., Grahek, R., & Urleb, U. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. PubMed, 69(3), 363-380. [Link]

  • Shi, Q., et al. (2012). Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. International Journal of ChemTech Research, 4(4), 1543-1551. [Link]

  • Sajjadi, S., et al. (2024). Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations. Journal of Drug Delivery Science and Technology. [Link]

  • Ibrahim, F., et al. (1997). Tacrolimus Analysis: A Comparison of Different Methods and Matrices. Clinical Biochemistry, 30(7), 545-550. [Link]

  • Sajjadi, S., Siahi-Shadbad, M., & Afshar Moghaddam, M. R. (2022). Stability Tests and Analytical Methods of Tacrolimus: A Review. ResearchGate. [Link]

  • Al-Khafaji, A., et al. (2019). Tacrolimus trough monitoring guided by mass spectrometry without accounting for assay differences is associated with acute kidney injury in lung transplant recipients. Clinical Transplantation, 33(12), e13745. [Link]

  • Prajapati, K. C., et al. (2021). Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions. ResearchGate. [Link]

  • Johnson-Davis, K. L., et al. (2019). A 6 Second Analytical Method for Quantitation of Tacrolimus in Whole Blood by Use of Laser Diode Thermal Desorption Tandem Mass Spectrometry. The Journal of Applied Laboratory Medicine, 3(6), 965-973. [Link]

  • Friedrich, R. B., et al. (2021). Validation of Analytical Methods for Tacrolimus Determination in Poly(ε-caprolactone) Nanocapsules and Identification of Drug Degradation Products. Journal of Nanoscience and Nanotechnology, 21(12), 6033-6042. [Link]

  • Xu, R. X., et al. (1993). NMR studies of an FK-506 analog, [U-13C]ascomycin, bound to FK-506-binding protein. Journal of the American Chemical Society, 115(15), 6635-6648. [Link]

  • Karuso, P., et al. (1990). Conformational Analysis of the cis- and trans-Isomers of FK506 by NMR and Molecular Dynamics. Journal of the American Chemical Society, 112(25), 9410-9412. [Link]

  • Iwasaki, T., et al. (1995). Further metabolism of FK506 (tacrolimus). Identification and biological activities of the metabolites oxidized at multiple sites of FK506. Drug Metabolism and Disposition, 23(1), 28-34. [Link]

  • Shi, Q. P., et al. (2012). Development and validation of method for the determination of related substances of tacrolimus in tacrolimus capsules and degradation studies. ResearchGate. [Link]

  • Honbo, T., et al. (1989). Tautomeric phenomenon of a novel potent immunosuppressant (FK506) in solution. I. Isolation and structure determination of tautomeric compounds. The Journal of Antibiotics, 42(8), 1175-1183. [Link]

Sources

Exploratory

Mechanism of Tacrolimus Isomerization to Iso-Tacrolimus: A Technical Whitepaper

Executive Summary Tacrolimus (FK506) is a potent, 23-membered macrolide lactone utilized globally as a calcineurin inhibitor to prevent allograft rejection in organ transplantation. Despite its clinical efficacy, tacroli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tacrolimus (FK506) is a potent, 23-membered macrolide lactone utilized globally as a calcineurin inhibitor to prevent allograft rejection in organ transplantation. Despite its clinical efficacy, tacrolimus exhibits profound physicochemical instability, particularly in aqueous and alkaline environments. This whitepaper provides an in-depth mechanistic analysis of the isomerization of tacrolimus to its lactone isomer, iso-tacrolimus (CAS 134590-88-8). By dissecting the translactonization pathway, detailing self-validating analytical methodologies, and outlining formulation implications, this guide serves as an authoritative resource for drug development professionals navigating macrolide stability challenges.

Structural Vulnerabilities of Tacrolimus

Tacrolimus is characterized by a highly complex macrocyclic ring containing multiple chiral centers, a masked tricarbonyl system (existing as a hemiketal), and an allylic ester moiety. Its susceptibility to degradation is primarily driven by three pathways:

  • Tautomerization: In polar and aqueous solvents, tacrolimus exists in a dynamic equilibrium with its ring-opened and 19-epimer forms[1].

  • Sigmatropic Rearrangement: Thermolysis induces a[3,3]-sigmatropic rearrangement of the allylic ester, yielding the 26,28-allylic ester rearrangement product (Impurity R, CAS 131944-48-4)[2][3].

  • Translactonization (Isomerization): Base-catalyzed intramolecular rearrangement leads to the formation of iso-tacrolimus[4].

The Chemical Mechanism of Iso-Tacrolimus Formation

The conversion of tacrolimus to iso-tacrolimus is fundamentally a translactonization reaction driven by base catalysis or prolonged thermal stress.

The Translactonization Pathway

In the native state, the 23-membered macrolide ring of tacrolimus is closed via an ester linkage between the C1 carbonyl and the C26 hydroxyl group. The structural proximity of the C24 secondary hydroxyl group to the C1 ester carbonyl creates a latent thermodynamic vulnerability.

When exposed to alkaline conditions (pH > 7), the C24 hydroxyl group is deprotonated, significantly increasing its nucleophilicity. The resulting alkoxide attacks the electrophilic C1 carbonyl carbon, forming a transient tetrahedral intermediate . To resolve the steric strain and electronic instability of this intermediate, the original C1-O(C26) bond cleaves. The lactone linkage effectively migrates from C26 to C24, contracting the macrocycle from a 23-membered ring to a 21-membered ring. This newly formed structural isomer is iso-tacrolimus.

If the alkaline stress is not quenched, the reaction can proceed further to total lactone hydrolysis, yielding the acyclic tacrolimus hydroxy acid impurity.

Mechanism Tac Tacrolimus (FK506) 23-membered Macrolide Stress Alkaline/Thermal Stress (Base Catalysis / Heat) Tac->Stress Exposure to pH > 7 Int Tetrahedral Intermediate (Nucleophilic Attack by C24-OH) Stress->Int C24-OH Deprotonation Iso Iso-Tacrolimus (Lactone Isomer / Translactonization) Int->Iso C26-O Cleavage & Ring Contraction Deg Further Degradation (Acyclic Hydroxy Acid) Iso->Deg Prolonged Hydrolysis

Logical pathway of tacrolimus translactonization to iso-tacrolimus under stress.

Quantitative Data: Degradation Profiling

Understanding the specific environmental triggers for each degradation product is critical for API handling and formulation. The table below summarizes the primary structural variants and their catalytic triggers.

Compound NameCAS NumberStructural ModificationPrimary Catalytic Trigger
Tacrolimus (API) 104987-11-3Native 23-membered macrolideN/A
Iso-Tacrolimus 134590-88-821-membered ring (Translactonization)Alkaline pH (>7.0), Thermal stress
Impurity R 131944-48-4[3,3]-sigmatropic allylic rearrangementHigh Thermal Stress (>60°C)
Tacrolimus 19-epimer 144490-63-1Epimerization at C19Aqueous solvation (Equilibrium)
Open-Ring Impurity 1393890-33-9Complete lactone hydrolysisStrong Base / Prolonged Alkaline

Experimental Methodologies for Isolation and Characterization

To accurately study the isomerization mechanism, researchers must employ self-validating forced degradation protocols coupled with high-resolution chromatography. The following workflow ensures that the transient iso-tacrolimus is generated, trapped, and quantified without progressing to total hydrolysis[5].

Protocol: Forced Alkaline Degradation & Trapping

Causality Note: The reaction must be strictly time-controlled and rapidly quenched. Because the translactonization is an equilibrium process that eventually favors the thermodynamically stable open-ring hydroxy acid under basic conditions, acid-quenching is required to "freeze" the iso-tacrolimus state for analysis.

  • Sample Preparation: Dissolve 10 mg of Tacrolimus API in 1.0 mL of LC-MS grade Acetonitrile to ensure complete solubilization.

  • Alkaline Stress Induction: Add 1.0 mL of 0.1 M Ammonium Hydroxide buffer (pH 9.0). Incubate the mixture at 40°C in a thermoshaker at 300 RPM for exactly 45 minutes.

  • Reaction Quenching (Critical Step): Immediately transfer the vial to an ice bath and add 0.1 M Formic Acid dropwise until the solution reaches pH 5.0. Why pH 5.0? Tacrolimus exhibits maximum stability between pH 4 and 6[1]; this prevents both further base-catalyzed translactonization and acid-catalyzed dehydration.

  • Dilution: Dilute the quenched sample 1:10 with the mobile phase prior to injection.

Protocol: UHPLC-MS/MS Characterization

Causality Note: Tacrolimus and iso-tacrolimus have identical molecular weights ( m/z 804.02 for the free base, typically observed as the ammonium adduct [M+NH4​]+ at m/z 821.5). Therefore, baseline chromatographic separation is mandatory before mass analysis.

  • Column Selection: Use a sub-2 µm particle size column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) maintained at 50°C to sharpen peak shape and resolve rotamers.

  • Mobile Phase:

    • Phase A: Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Run a shallow gradient from 50% B to 85% B over 12 minutes to separate the closely eluting lactone isomers[5].

  • Detection: Operate the mass spectrometer in ESI+ mode. Monitor the transition m/z 821.5 768.5 (loss of water and methoxy groups) for quantification, utilizing NMR for absolute structural confirmation of the C24-lactone linkage.

Workflow Prep 1. Alkaline Stress (pH 9.0 buffer, 40°C) Quench 2. Kinetic Quenching (Acidification to pH 5.0) Prep->Quench LC 3. UHPLC Separation (BEH C18, 50°C) Quench->LC MS 4. MS/MS Detection (ESI+, m/z 821.5) LC->MS Data 5. Structural Elucidation (Isomer Confirmation) MS->Data

Step-by-step UHPLC-MS/MS workflow for isolating and characterizing iso-tacrolimus.

Implications for Drug Development and Formulation

The propensity of tacrolimus to undergo translactonization to iso-tacrolimus dictates strict parameters for pharmaceutical formulation:

  • Microenvironmental pH Control: Liquid formulations and topical ointments must be buffered to a pH range of 4.0 to 6.0. Excipients with basic microenvironmental pH profiles (e.g., certain unbuffered polymers or basic salts) will rapidly degrade the API[1].

  • Moisture Exclusion: Solid oral dosage forms must utilize rigorous moisture-barrier packaging. The presence of water facilitates the formation of the tetrahedral intermediate required for translactonization.

  • Advanced Delivery Systems: To mitigate aqueous instability, modern formulations increasingly rely on cyclodextrin complexation (e.g., HPβCD) or Pickering emulsions, which shield the vulnerable C1-C26 lactone linkage from nucleophilic attack by sequestering the highly lipophilic macrolide within a protective hydrophobic cavity[1][3].

References

  • [1] Structural formulae of: a) TAC and its equilibrium compounds I and II... ResearchGate. Available at:

  • [4] Immunosuppressants Reference Materials - Iso-FK-506 (iso-Tacrolimus). LGC Standards. Available at:

  • [2] Some transformations of tacrolimus, an immunosuppressive drug. PubMed. Available at:

  • [5] Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. ResearchGate. Available at:

  • [3] Development and validation of method for the determination of related substances of tacrolimus in tacrolimus capsules and degradation studies. ResearchGate. Available at:

Sources

Foundational

In Vitro Pharmacological Activity of Iso-tacrolimus: A Technical Guide to Macrolide Isomerization and Target Engagement

Executive Summary Tacrolimus (FK506) is a potent macrolide immunosuppressant that exerts its biological effect by binding to the intracellular immunophilin FKBP12. The resulting binary complex docks with and inhibits cal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tacrolimus (FK506) is a potent macrolide immunosuppressant that exerts its biological effect by binding to the intracellular immunophilin FKBP12. The resulting binary complex docks with and inhibits calcineurin (CaN), a calcium/calmodulin-dependent protein phosphatase, thereby preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).

However, under mildly basic conditions or prolonged storage, the 21-membered macrocyclic lactone of tacrolimus undergoes a base-catalyzed rearrangement to form iso-tacrolimus (Iso-FK506; CAS: 134590-88-8) [1]. This structural degradation fundamentally alters the molecule's three-dimensional conformation. For drug development professionals and analytical chemists, understanding the in vitro pharmacological activity—or more accurately, the profound loss of activity—of iso-tacrolimus is critical for establishing impurity thresholds, validating stability-indicating assays, and ensuring the clinical efficacy of tacrolimus formulations.

This whitepaper provides an in-depth mechanistic analysis of iso-tacrolimus, detailing the structural causality behind its pharmacological inertness, and outlines the self-validating in vitro experimental protocols required to quantify its activity profile against the parent drug.

Structural Biology & The Mechanism of Isomerization

The pharmacological potency of tacrolimus is highly dependent on its precise macrocyclic conformation. The molecule features a pipecolic acid moiety that serves as the primary anchoring group, inserting deeply into the hydrophobic binding pocket of FKBP12.

Iso-tacrolimus is generated via a base-catalyzed translactonization [2]. In this rearrangement, the lactone linkage migrates from the C26 hydroxyl group to the C24 hydroxyl group. This ring expansion drastically distorts the spatial orientation of the α -keto amide region (C8-C9-C10) and the pipecolate ring. Because the FKBP12 binding domain is structurally disrupted, iso-tacrolimus cannot effectively engage the immunophilin. Consequently, the composite surface required to bind calcineurin is never formed.

Isomerization Tac Tacrolimus (FK506) 21-membered active macrolide Base Base Catalysis (pH > 7.5 / Aqueous) Tac->Base Exposure Rearrangement Translactonization (C26 to C24 migration) Base->Rearrangement Ring Expansion IsoTac Iso-tacrolimus Distorted inactive isomer Rearrangement->IsoTac Conformational Shift

Figure 1: Base-catalyzed isomerization pathway of Tacrolimus to Iso-tacrolimus.

Comparative Pharmacodynamics: Target Engagement Failure

The mechanism of action of tacrolimus is unique because the drug itself does not inhibit calcineurin directly; it acts as a "molecular glue"[3]. The causality of iso-tacrolimus's inactivity can be traced through a sequential failure in this signaling axis:

  • Loss of Primary Target Affinity: The structural distortion in iso-tacrolimus creates severe steric hindrance, preventing the pipecolate ring from entering the FKBP12 binding pocket.

  • Failure of Secondary Target Inhibition: Without forming the Iso-tacrolimus-FKBP12 binary complex, there is no composite interface to dock with the regulatory subunit of calcineurin.

  • Unrestricted T-Cell Activation: Calcineurin remains fully active, dephosphorylating NFAT, which then translocates to the nucleus to initiate the transcription of Interleukin-2 (IL-2) and other inflammatory cytokines.

Signaling cluster_Tac Tacrolimus Pathway (Active) cluster_Iso Iso-tacrolimus Pathway (Inactive) T_Drug Tacrolimus T_FKBP FKBP12 T_Drug->T_FKBP High Affinity Binding T_Complex FK506-FKBP12 Complex T_FKBP->T_Complex T_CaN Calcineurin (CaN) T_Complex->T_CaN Docks & Inhibits T_NFAT NFAT (Phosphorylated) T_CaN->T_NFAT Prevents Dephosphorylation I_Drug Iso-tacrolimus I_FKBP FKBP12 I_Drug->I_FKBP Steric Clash (No Binding) I_CaN Calcineurin (CaN) I_FKBP->I_CaN Uninhibited CaN Activity I_NFAT NFAT (Dephosphorylated) I_CaN->I_NFAT Dephosphorylates I_Nuc Nucleus (T-Cell Proliferation) I_NFAT->I_Nuc Translocates

Figure 2: Comparative pharmacodynamics of Tacrolimus vs. Iso-tacrolimus on the NFAT pathway.

Quantitative Data Summary

To validate the loss of pharmacological activity, iso-tacrolimus must be benchmarked against tacrolimus across three distinct in vitro tiers: direct binding, enzymatic inhibition, and cellular function. The table below summarizes the expected quantitative thresholds demonstrating the inert nature of the isomer.

Pharmacological ParameterAssay MethodologyTacrolimus (Active API)Iso-tacrolimus (Impurity)Fold Reduction in Activity
FKBP12 Binding Affinity ( Kd​ ) Surface Plasmon Resonance0.4 nM> 10,000 nM> 25,000x
Calcineurin Inhibition ( IC50​ ) Malachite Green Phosphatase Assay0.5 nM> 10,000 nM> 20,000x
T-Cell Proliferation ( IC50​ ) Mixed Lymphocyte Reaction (MLR)0.1 nM> 5,000 nM> 50,000x

Note: Iso-tacrolimus values are typically reported as "inactive" at maximum soluble concentrations in standard assay buffers.

Experimental Protocols for In Vitro Evaluation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the assay design: for example, the calcineurin assay requires the exogenous addition of FKBP12, proving that the drug cannot inhibit the enzyme independently.

Protocol 1: Surface Plasmon Resonance (SPR) for FKBP12 Binding Kinetics

This assay directly measures the primary binding event, eliminating downstream cellular variables.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute recombinant human FKBP12 to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~1000 RU is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare serial dilutions of Tacrolimus and Iso-tacrolimus (0.1 nM to 10 µM) in running buffer (HBS-EP+ with 1% DMSO to maintain macrolide solubility).

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Subtract reference flow cell responses. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine Ka​ , Kd​ , and overall KD​ . Expected result: Iso-tacrolimus will show a flat sensorgram, indicating no association.

Protocol 2: In Vitro Calcineurin Phosphatase Activity Assay

This assay proves that without FKBP12 binding, the secondary target (CaN) remains uninhibited.

  • Reagent Setup: In a 96-well clear microplate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.5 mM CaCl₂, and 0.1 mg/mL BSA.

  • Complex Formation: Add 10 nM recombinant human Calcineurin (PP2B), 50 nM Calmodulin, and 200 nM recombinant FKBP12 to the wells. Expert Insight: FKBP12 must be in excess to ensure all active drug molecules form the inhibitory complex.

  • Drug Incubation: Add serial dilutions of Tacrolimus or Iso-tacrolimus. Incubate at 30°C for 30 minutes to allow the ternary complex (Drug-FKBP12-CaN) to form.

  • Substrate Addition: Initiate the enzymatic reaction by adding 150 µM of the RII phosphopeptide substrate (DLDVPIPGRFDRRVpSVAAE). Incubate for 20 minutes at 30°C.

  • Detection: Terminate the reaction by adding Malachite Green reagent. Read absorbance at 620 nm. The colorimetric intensity is directly proportional to the free inorganic phosphate released by active calcineurin.

Protocol 3: Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation

This cellular assay validates the physiological consequence of the biochemical data.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, MHC-mismatched donors using density gradient centrifugation.

  • Cell Plating: In a 96-well U-bottom plate, co-culture 1×105 responder PBMCs with 1×105 irradiated (or mitomycin C-treated) stimulator PBMCs per well in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Add Tacrolimus or Iso-tacrolimus at varying concentrations (0.01 nM to 10 µM). Incubate the plates in a humidified 37°C, 5% CO₂ incubator for 5 days.

  • Proliferation Readout: On day 5, pulse the cells with 1 µCi of [³H]-thymidine per well for 16 hours. Harvest the cells onto glass fiber filters and measure radioactive incorporation using a scintillation counter. (Alternatively, use CellTiter-Glo for an ATP-based luminescent readout).

Conclusion & Implications for Drug Development

The in vitro pharmacological profiling of iso-tacrolimus unequivocally demonstrates that the base-catalyzed translactonization of tacrolimus results in a complete loss of immunosuppressive activity. The structural rearrangement destroys the molecule's ability to bind FKBP12, short-circuiting the mechanism required for calcineurin inhibition.

For drug development professionals, this underscores the critical nature of formulation stability. Because iso-tacrolimus is pharmacologically inert, its accumulation in a drug product directly correlates with a sub-therapeutic dose of the active API, potentially leading to allograft rejection in transplant patients. Consequently, stringent pH control, moisture limitation, and rigorous HPLC monitoring of the iso-tacrolimus impurity (CAS: 134590-88-8) are mandatory during the manufacturing and shelf-life assessment of tacrolimus products.

References

  • Grassberger, M. A., Fehr, T., Horvath, A., & Schulz, G. (1992). Preparation and antibacterial activity of some derivatives of the immunosuppressant FK-506. Tetrahedron, 48(3), 413-430. Retrieved from[Link]

  • Liu, J., Farmer, J. D., Lane, W. S., Friedman, J., Weissman, I., & Schreiber, S. L. (1991). Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. Cell, 66(4), 807-815. Retrieved from[Link]

Exploratory

Identification and Characterization of iso-FK-506 in Tacrolimus API: A Comprehensive Analytical Guide

Executive Summary Tacrolimus (FK-506) is a potent macrolide immunosuppressant utilized extensively in organ transplantation to prevent allograft rejection. Due to its complex fermentative origin and high molecular weight...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tacrolimus (FK-506) is a potent macrolide immunosuppressant utilized extensively in organ transplantation to prevent allograft rejection. Due to its complex fermentative origin and high molecular weight, the Active Pharmaceutical Ingredient (API) is prone to a variety of structurally similar impurities and degradation products[1]. Among the most analytically challenging of these is iso-FK-506 (also known as iso-tacrolimus or Tacrolimus Lactone Isomer, CAS 134590-88-8)[2]. Because iso-FK-506 is an isobaric isomer of tacrolimus, standard low-resolution mass spectrometry cannot differentiate the two. This whitepaper provides a rigorously designed, self-validating analytical framework utilizing Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to isolate, identify, and quantify iso-FK-506.

Structural Elucidation & Mechanism of Formation

Tacrolimus contains a 21-membered macrolactone ring. The structural integrity of this ring is sensitive to environmental stressors, particularly pH and thermal fluctuations. Iso-FK-506 is generated through a base-catalyzed or thermally induced transesterification process. During this isomerization, the lactone bond migrates from its original position (typically the C-26 hydroxyl group in FK-506) to an adjacent hydroxyl group, resulting in a rearranged macrolactone ring[1].

Because the molecular formula (C44H69NO12) and exact mass remain identical, chromatographic separation combined with advanced structural elucidation is mandatory[3].

Isomerization FK506 Tacrolimus (FK-506) Active Macrolactone Rotamer Cis/Trans Rotamers (Amide Bond Interconversion) FK506->Rotamer Solution Equilibrium IsoFK506 Iso-FK-506 (Lactone Isomer) FK506->IsoFK506 Base/Thermal Catalyzed Transesterification OpenRing Open-Ring Degradant (Hydrolysis Product) FK506->OpenRing Hydrolysis IsoFK506->OpenRing Hydrolysis

Fig 1. Logical pathways of tacrolimus degradation and iso-FK-506 formation.

Quantitative Data: Impurity Profiling Summary

To establish a baseline for analytical separation, it is critical to map the Relative Retention Times (RRT) and exact masses of the primary tacrolimus impurities. Iso-FK-506 closely elutes with the API, necessitating highly optimized chromatographic conditions.

Impurity NameCAS NumberMolecular FormulaExact Mass [M+Na]+RRT (Approx.)Origin / Mechanism
Tacrolimus (FK-506) 104987-11-3C44H69NO12826.47121.00API
Iso-FK-506 (Lactone Isomer) 134590-88-8C44H69NO12826.47120.92Transesterification[2]
Ascomycin 104987-12-4C43H67NO12812.45550.88Fermentation Byproduct[1]
Tacrolimus 8-epimer 129212-35-7C44H69NO12826.47121.12Epimerization

Analytical Workflow and Methodologies

The identification of iso-FK-506 requires a bipartite approach: UHPLC-HRMS for separation and mass profiling, followed by semi-preparative isolation and 2D NMR for absolute structural confirmation.

Workflow Start Tacrolimus API Batch Profiling Prep Sample Preparation (Dissolution in MeCN/H2O) Start->Prep UHPLC UHPLC Separation (C18 Column, 70°C) Prep->UHPLC HRMS HRMS/MS Analysis (ESI+, m/z 826.5 [M+Na]+) UHPLC->HRMS Mass Profiling NMR NMR Spectroscopy (1D/2D, CDCl3) UHPLC->NMR Fraction Collection Data Structural Elucidation (Iso-FK-506 Confirmation) HRMS->Data NMR->Data

Fig 2. Analytical workflow for the isolation and identification of iso-FK-506.

Protocol 1: UHPLC-HRMS Profiling for Isomer Separation

Objective: Achieve baseline separation of iso-FK-506 from the main tacrolimus peak and acquire high-resolution MS/MS spectra.

  • Sample Preparation: Dissolve the Tacrolimus API sample in Acetonitrile:Water (50:50 v/v) to yield a final concentration of 1.0 mg/mL.

    • Causality: A 50% organic composition ensures complete solubilization of the highly lipophilic macrolide while maintaining strict compatibility with the initial mobile phase conditions. This prevents solvent-induced peak distortion (the "solvent effect") at the column head.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm). Crucially, maintain the column compartment at 70°C.

    • Causality: Tacrolimus exhibits cis-trans isomerism at the pipecolic acid amide bond, resulting in two distinct rotamers in solution. At room temperature, this dynamic interconversion is slow relative to the chromatographic timescale, causing severe peak broadening and splitting. Elevating the temperature to 70°C accelerates the rotation, coalescing the rotamers into a single, sharp peak. This thermodynamic manipulation is absolutely essential for resolving closely eluting isomers like iso-FK-506[4].

  • Gradient Elution: Utilize Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 40% B to 80% B over 15 minutes.

  • Mass Spectrometry (HRMS): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the sodium adduct [M+Na]+ at m/z 826.4712.

    • Causality: Macrolides like tacrolimus lack basic amine groups and ionize poorly as protonated species [M+H]+. However, their oxygen-rich macrolactone rings readily chelate sodium ions, forming highly stable [M+Na]+ adducts. Targeting the sodium adduct significantly enhances detection sensitivity and signal stability[3].

  • Self-Validating System Suitability (SST): The protocol is validated only if the resolution ( Rs​ ) between Tacrolimus and Ascomycin is ≥1.5 . If Rs​<1.5 , column degradation or insufficient thermal coalescence is occurring, and the run must be aborted.

Protocol 2: 2D NMR Structural Elucidation

Objective: Confirm the exact position of the lactone linkage to definitively identify the iso-FK-506 structure.

  • Fraction Collection: Isolate the iso-FK-506 peak using a scaled-up semi-preparative HPLC method based on Protocol 1. Lyophilize the collected fraction immediately to prevent further degradation.

  • Sample Preparation: Dissolve 5 mg of the isolated, dried impurity in 600 µL of Deuterated Chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is a non-protic solvent. Using a protic solvent (like CD3​OD ) would cause rapid deuterium exchange with the hydroxyl protons on the macrolide ring. Preserving these hydroxyl protons is critical for mapping the hydrogen-bonding network and identifying the exact position of the rearranged lactone linkage.

  • Data Acquisition: Acquire 1D 1H , 13C , and 2D NMR (COSY, HSQC, HMBC) spectra at 298 K on a 600 MHz spectrometer.

  • Data Interpretation (The Mechanistic Proof): Analyze the HMBC (Heteronuclear Multiple Bond Correlation) cross-peaks.

    • Causality: Because iso-FK-506 is an isomer, the 1D spectra will look nearly identical to FK-506. The definitive proof of iso-FK-506 lies in the shift of the ester carbonyl correlation. In standard FK-506, the C-1 carbonyl carbon shows a strong HMBC correlation with the C-26 oxygen/proton. In the lactone isomer, this specific correlation is broken and shifts to an adjacent hydroxyl group, definitively confirming the transesterification and the structural rearrangement[1].

  • Self-Validating System Suitability (SST): The signal-to-noise ratio (S/N) for the anomeric proton must exceed 50:1. If this threshold is not met, the 2D cross-peak integration will be unreliable, and a higher sample concentration or longer acquisition time is required.

Conclusion

The identification of iso-FK-506 as a tacrolimus impurity requires a deep understanding of macrolide solution dynamics. By leveraging thermal coalescence during UHPLC separation and exploiting sodium-adduct HRMS alongside non-protic 2D NMR, analytical scientists can definitively isolate and characterize this complex lactone isomer. Adhering to the self-validating SST criteria ensures that the resulting impurity profile is both robust and regulatory-compliant.

References

  • Source: PubMed (nih.gov)
  • Source: magtechjournal.
  • ISO-FK-506 ISO-TACROLIMUS | TACROLIMUS LACTONE ISOMER (USP)
  • Source: srce.

Sources

Foundational

Whitepaper: Pathways of Tacrolimus Base-Catalyzed Degradation to Iso-FK-506

Executive Summary Tacrolimus (FK-506) is a potent 23-membered macrolide immunosuppressant integral to preventing allograft rejection. Despite its clinical efficacy, the complex architecture of Tacrolimus—specifically its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tacrolimus (FK-506) is a potent 23-membered macrolide immunosuppressant integral to preventing allograft rejection. Despite its clinical efficacy, the complex architecture of Tacrolimus—specifically its masked tricarbonyl system and macrocyclic lactone—renders it highly susceptible to chemical degradation under alkaline conditions[1]. During drug formulation, exposure to basic excipients (e.g., magnesium stearate) or alkaline microenvironments can trigger rapid structural transformations[2].

This technical guide delineates the mechanistic pathways of base-catalyzed degradation, focusing on the transesterification process that yields the structural isomer Iso-FK-506 (Tacrolimus Lactone Isomer)[3]. By understanding the causality behind these molecular shifts, researchers can design robust formulations and self-validating analytical protocols to ensure the stability and safety of the Active Pharmaceutical Ingredient (API).

Mechanistic Causality of Base-Catalyzed Degradation

The degradation of Tacrolimus under alkaline stress is not a singular event but a bifurcation into two distinct, competing chemical pathways. The structural vulnerabilities lie in the proximity of reactive hydroxyl groups to the ester linkage, as well as the highly electrophilic nature of the α -diketone moiety.

Pathway A: Intramolecular Acyl Migration (Formation of Iso-FK-506)

Under basic conditions, the hydroxide ion ( OH− ) acts as a catalyst by deprotonating a hydroxyl group adjacent to the C-26 ester linkage of the macrolide ring.

  • The Mechanism: The resulting alkoxide is a powerful internal nucleophile that attacks the adjacent ester carbonyl. This triggers an intramolecular transesterification (acyl migration), causing the lactone ring to open and re-close at a different hydroxyl position.

  • The Product: This dynamic equilibrium results in Iso-FK-506 (CAS 134590-88-8), a structural isomer with an altered macrocyclic ring size[3]. Because this is an equilibrium-driven process, the ratio of Tacrolimus to Iso-FK-506 is dictated by the thermodynamic stability and relief of macrocyclic ring strain.

Pathway B: Benzilic Acid Rearrangement

Simultaneously, the masked tricarbonyl system (the hemiketal and adjacent α -diketone) is targeted by the base.

  • The Mechanism: Direct nucleophilic attack of the hydroxide ion on the α -diketone carbonyl induces a 1,2-alkyl shift[4].

  • The Product: This irreversible ring-contraction yields the Tacrolimus α -Hydroxy Acid degradant. Unlike the reversible acyl migration, this pathway acts as a thermodynamic sink, permanently destroying the macrolide architecture.

Pathway FK506 Tacrolimus (FK-506) Parent Macrolide Base Alkaline Stress (OH-) Base Catalysis FK506->Base Migrate Intramolecular Acyl Migration (Transesterification) Base->Migrate Benzilic Benzilic Acid Rearrangement (1,2-Alkyl Shift) Base->Benzilic IsoFK Iso-FK-506 (Lactone Isomer) Migrate->IsoFK Reversible Equilibrium AlphaOH Tacrolimus Alpha-Hydroxy Acid Benzilic->AlphaOH Irreversible Sink

Fig 1: Base-catalyzed degradation pathways of Tacrolimus yielding Iso-FK-506 and alpha-hydroxy acid.

Quantitative Data & Structural Profiling

Because Iso-FK-506 is an isomer of the parent drug, it is isobaric (sharing the exact same mass). Orthogonal analytical techniques must rely on chromatographic separation prior to mass spectrometric detection.

Table 1: Summary of Tacrolimus and Primary Base-Catalyzed Degradants

AnalyteCAS NumberMolecular FormulaMonoisotopic MassStructural Alteration
Tacrolimus 104987-11-3 C44​H69​NO12​ 803.4819 DaParent 23-membered macrolide
Iso-FK-506 134590-88-8 C44​H69​NO12​ 803.4819 DaTransesterified lactone isomer
α -Hydroxy Acid 1700657-83-5 C44​H71​NO13​ 821.4925 DaRing-contracted rearrangement product (+ H2​O )

Self-Validating Experimental Protocol: UHPLC-MS/MS Profiling

To accurately study the degradation kinetics of Tacrolimus without introducing analytical artifacts, the experimental workflow must be a self-validating system. The following protocol details the forced degradation and isolation of Iso-FK-506, explaining the causality behind each methodological choice[1].

Step-by-Step Methodology

Step 1: Alkaline Stress Induction

  • Action: Dissolve 1.0 mg/mL Tacrolimus API in a 50:50 (v/v) Acetonitrile:Water diluent. Add 0.1 N NaOH to achieve a microenvironmental pH of ~10.0. Incubate at 25°C for 60 minutes.

  • Causality: The controlled alkaline environment provides the hydroxide catalyst necessary to deprotonate the macrolide hydroxyls, initiating the nucleophilic attack for acyl migration.

Step 2: Equilibrium Quenching (Critical Step)

  • Action: Immediately neutralize the stressed solution using 0.1 N HCl to reach a final pH of 5.0.

  • Causality: Because the formation of Iso-FK-506 is a dynamic transesterification equilibrium, failing to quench the reaction will cause continuous on-column interconversion during chromatography. This results in severe peak tailing, co-elution, and inaccurate quantitation. Freezing the equilibrium at pH 5.0 ensures the structural integrity of the isomers during analysis.

Step 3: UHPLC Chromatographic Separation

  • Action: Inject the quenched sample onto a sub-2 µm C18 stationary phase (e.g., 2.1 x 100 mm). Utilize a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: Iso-FK-506 and Tacrolimus cannot be differentiated by standard MS alone due to their identical exact masses. The C18 phase exploits the subtle differences in the 3D hydrophobic surface area of the two conformers. The acidic mobile phase suppresses secondary silanol interactions, providing the theoretical plates necessary for baseline resolution.

Step 4: High-Resolution Mass Spectrometry (HRMS)

  • Action: Analyze the eluent using Electrospray Ionization in positive mode (ESI+). Monitor for the [M+Na]+ adducts (m/z 826.47) and [M+H]+ adducts (m/z 804.49).

  • Causality: While the precursor ions will be identical, MS/MS collision-induced dissociation (CID) will yield distinct product ion spectra, confirming the altered lactone linkage of Iso-FK-506 versus the parent drug.

Workflow Prep Alkaline Stress (0.1N NaOH, 1h) Quench Equilibrium Quenching (0.1N HCl to pH 5) Prep->Quench UHPLC UHPLC Separation (C18, Shallow Gradient) Quench->UHPLC MSMS High-Res MS/MS (ESI+ Detection) UHPLC->MSMS Data Structural Elucidation (Isomer Identification) MSMS->Data

Fig 2: Self-validating UHPLC-MS/MS protocol for Iso-FK-506 isolation and structural elucidation.

Formulation Implications & Mitigation Strategies

For drug development professionals, the propensity of Tacrolimus to form Iso-FK-506 dictates strict formulation boundaries:

  • Excipient Selection: Avoid basic excipients such as magnesium stearate or calcium carbonate, which can raise the microenvironmental pH and catalyze acyl migration over the product's shelf life[2].

  • Moisture Control: Base-catalyzed degradation is highly dependent on localized moisture to facilitate hydroxide mobility. Utilizing anhydrous processing techniques and protective packaging is paramount to preserving the integrity of the macrolide ring.

References

  • Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. University of Michigan. 4

  • Tacrolimus Lactone Isomer (iso-FK-506) | C44H69NO12 | CID 131637296. National Institutes of Health (NIH). 3

  • Solid state compatibility study and characterization of a novel degradation product of tacrolimus in formulation. ResearchGate. 2

  • Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Srce. 1

Sources

Exploratory

Whitepaper: Mechanistic Profiling of iso-FK-506 Binding Affinity to the FKBP12 Receptor

Executive Summary In the landscape of immunosuppressive pharmacology, the macrolide FK-506 (Tacrolimus) stands as a paradigm of targeted molecular intervention. By binding to the 12-kDa FK506-binding protein (FKBP12), it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of immunosuppressive pharmacology, the macrolide FK-506 (Tacrolimus) stands as a paradigm of targeted molecular intervention. By binding to the 12-kDa FK506-binding protein (FKBP12), it forms a ternary complex that potently inhibits the phosphatase activity of calcineurin, thereby suppressing T-cell activation and interleukin-2 (IL-2) transcription [1][2]. However, the structural integrity of the macrolactone ring is paramount. Under specific thermal or basic conditions, FK-506 undergoes a structural rearrangement to form iso-FK-506 (CAS 134590-88-8), a ring-expanded lactone isomer [4].

As a Senior Application Scientist, I approach the characterization of such isomers not merely as an exercise in impurity profiling, but as a rigorous validation of molecular causality. This whitepaper dissects the structural, kinetic, and functional divergence between FK-506 and iso-FK-506, providing drug development professionals with a self-validating experimental framework to quantify these interactions.

Structural Causality: The FKBP12 Binding Pocket

To understand why iso-FK-506 fails to replicate the pharmacological efficacy of its parent molecule, we must examine the microenvironment of the FKBP12 receptor.

FKBP12 is an immunophilin possessing intrinsic peptidyl-prolyl cis-trans isomerase (PPIase) activity. The native FK-506 molecule acts as a highly optimized molecular mimic of a twisted peptidyl-prolyl amide bond [5]. It anchors into the deep, hydrophobic cleft of FKBP12 primarily via its pipecolate and pyranose rings, stabilized by a critical hydrogen-bonding network involving residues such as Tyr82, Asp37, and Ile56.

The Isomerization Penalty: Iso-FK-506 is generated via the rearrangement of the α -hydroxy ketone moiety, leading to an expanded macrolactone conformation. This structural shift fundamentally alters the spatial geometry of the molecule. The altered dihedral angles induce a severe steric clash within the FKBP12 binding pocket. Consequently, the isomer cannot achieve the slow cis-trans interconversion of the imide bond required to lock into the receptor [5]. Without this high-affinity anchor, the subsequent recruitment of calcineurin to form the inhibitory ternary complex is completely aborted [3].

Pathway FK506 FK-506 (Tacrolimus) FKBP12 FKBP12 Receptor FK506->FKBP12 High Affinity Binding IsoFK506 iso-FK-506 (Isomer) IsoFK506->FKBP12 Steric Clash / No Binding Complex FKBP12-FK506 Complex FKBP12->Complex Conformational Lock Calcineurin Calcineurin Complex->Calcineurin Inhibits Phosphatase NFAT NFAT Pathway Calcineurin->NFAT Blocked Dephosphorylation TCell T-Cell Activation NFAT->TCell Immunosuppression

Fig 1: Mechanistic divergence between FK-506 and iso-FK-506 in the Calcineurin-NFAT pathway.

Quantitative Affinity Profiling

The structural deviation of iso-FK-506 translates to a profound loss of binding affinity and functional activity. The table below synthesizes the quantitative disparities between the active API, a functional analog (Ascomycin), and the iso-FK-506 degradation impurity.

CompoundFKBP12 Binding Affinity ( Kd​ )PPIase Inhibition ( IC50​ )Calcineurin Inhibition ( IC50​ )Pharmacological Status
FK-506 (Tacrolimus) ~0.4 nM~0.4 nM~0.5 nMActive API
Ascomycin (Analog) ~0.8 nM~0.8 nM~1.0 nMActive Analog
iso-FK-506 (Isomer) > 10,000 nM> 10,000 nMInactiveDegradation Impurity

Data Note: Due to the loss of the native binding conformation, iso-FK-506 exhibits negligible affinity, effectively rendering it a biologically inert byproduct in the context of immunosuppression [4].

Self-Validating Experimental Workflows

To trust analytical data, the experimental design must be a self-validating system. Binding kinetics (SPR) must be orthogonally confirmed by functional enzymatic consequence (PPIase assay). Below are the step-by-step methodologies designed to prove causality.

Workflow Prep Ligand Prep (FK-506 & iso-FK-506) Immobilize FKBP12 Immobilization (CM5 Sensor Chip) Prep->Immobilize PPIase PPIase Enzymatic Assay (Functional Validation) Prep->PPIase SPR SPR Analysis (Kinetics & Affinity) Immobilize->SPR Data Data Synthesis (Kd & IC50 Determination) SPR->Data Binding Kinetics PPIase->Data Enzyme Inhibition

Fig 2: Self-validating experimental workflow for determining macrolide-FKBP12 binding kinetics.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Kinetic Profiling

This protocol determines the exact association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Utilize a CM5 sensor chip. Causality: The carboxymethylated dextran matrix provides a 3D aqueous environment, preventing the denaturation of the highly sensitive FKBP12 protein.

  • Receptor Immobilization: Perform standard amine coupling. Dilute recombinant human FKBP12 in 10 mM sodium acetate (pH 4.5). Causality: A pH of 4.5 is well below the isoelectric point (pI ~8.8) of FKBP12, ensuring a net positive charge for efficient electrostatic pre-concentration on the negatively charged dextran matrix.

  • Analyte Preparation: Prepare serial dilutions of FK-506 and iso-FK-506 (0.1 nM to 10 µM) in HBS-EP+ running buffer containing 1% DMSO. Causality: Macrolides are highly hydrophobic; 1% DMSO prevents aggregation and non-specific binding to the microfluidic channels.

  • Kinetic Injection: Inject analytes at a high flow rate of 30 µL/min (180s association, 300s dissociation). Causality: High flow rates minimize mass transport limitations, ensuring the measured curves reflect true interaction kinetics rather than diffusion artifacts.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the Kd​ .

Protocol B: Orthogonal PPIase Inhibition Assay

SPR proves binding, but an enzymatic assay proves functional receptor occupancy.

  • Reagent Setup: Prepare a reaction buffer of 50 mM HEPES (pH 8.0) and 100 mM NaCl. Keep the temperature strictly at 10°C. Causality: Lower temperatures slow down the spontaneous (uncatalyzed) cis-trans isomerization of the substrate, widening the assay's dynamic range.

  • Substrate & Enzyme: Use Suc-Ala-Ala-Pro-Phe-pNA as the substrate and α -chymotrypsin as the coupled enzyme. Causality: Chymotrypsin rapidly cleaves only the trans form of the substrate to release the chromophore (p-nitroaniline).

  • Reaction Execution: Pre-incubate FKBP12 (10 nM) with varying concentrations of iso-FK-506 or FK-506 for 10 minutes. Initiate the reaction by adding the substrate and chymotrypsin simultaneously.

  • Spectrophotometric Readout: Monitor absorbance at 390 nm continuously for 5 minutes. Causality: The rate of absorbance increase is directly proportional to the FKBP12-catalyzed cis-to-trans conversion. A high-affinity binder (FK-506) will flatline the curve (inhibition), while an inactive isomer (iso-FK-506) will yield a steep curve identical to the vehicle control.

Conclusion

The binding affinity of macrolide immunosuppressants to FKBP12 is dictated by uncompromising stereochemical parameters. As demonstrated, the isomerization of FK-506 to iso-FK-506 disrupts the critical structural motifs required for receptor anchoring. By employing a self-validating matrix of SPR kinetics and PPIase functional assays, drug development professionals can definitively map these structure-activity relationships, ensuring the rigorous qualification of API stability and impurity profiles.

References

  • Guidechem:104987-11-3 Tacrolimus C44H69NO12, Formula, NMR, Boiling Point, Density, Flash Point. Guidechem.
  • ChemicalBook:タクロリムス | 104987-11-3 (Tacrolimus). ChemicalBook.
  • PubMed (NIH):FKBP12-FK506 complex inhibits phosphatase activity of two mammalian isoforms of calcineurin irrespective of their substrates or activation mechanisms.
  • BOC Sciences:CAS 134590-88-8 (Tacrolimus Lactone Isomer). BOC Sciences.
  • PubMed (NIH):Time-dependent inhibition of peptidylprolyl cis-trans-isomerases by FK506 is probably due to cis-trans isomerization of the inhibitor's imide bond.

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for the Baseline Resolution of Tacrolimus and Iso-FK-506

Abstract & Rationale Tacrolimus (FK-506) is a highly potent macrolide immunosuppressant characterized by a narrow therapeutic index, making the rigorous quantification of its active pharmaceutical ingredient (API) and re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

Tacrolimus (FK-506) is a highly potent macrolide immunosuppressant characterized by a narrow therapeutic index, making the rigorous quantification of its active pharmaceutical ingredient (API) and related impurities critical for patient safety and regulatory compliance ()[1].

A major analytical challenge in tacrolimus chromatography stems from its complex structural dynamics. In solution, the pipecolic acid moiety of the tacrolimus molecule undergoes slow cis-trans isomerization (rotamerism) around the amide bond. At ambient temperatures, the interconversion rate between these rotamers is similar to the chromatographic timescale. This phenomenon leads to severe peak broadening, peak splitting, and poor resolution from closely eluting degradation products such as Iso-FK-506 (the tacrolimus lactone isomer) ()[2].

This application note details a self-validating, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) protocol designed to overcome these rotational barriers and achieve baseline resolution between tacrolimus, iso-FK-506, and other tautomeric impurities.

Mechanistic Causality in Method Design

As an application scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. The following parameters dictate the success of this separation:

  • Temperature-Induced Rotamer Coalescence (The Critical Parameter): By elevating the column compartment to 60 °C, the thermal energy overcomes the rotational barrier of the amide bond ()[1]. This accelerates the cis-trans interconversion rate far beyond the chromatographic timescale, coalescing the multiple rotamer peaks into a single, sharp, and symmetrical peak for the main API. Without this thermal intervention, baseline resolution from iso-FK-506 is impossible.

  • Mobile Phase & pH Control: Tacrolimus and its lactone isomer are highly hydrophobic and lack strong UV chromophores, necessitating detection at low UV wavelengths (210–215 nm) ()[3]. To prevent baseline drift and suppress the ionization of residual silanols on the stationary phase (which causes peak tailing), an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or dilute phosphoric acid (pH ~2.5–3.5) is employed.

  • Stationary Phase Selection: A high-carbon-load C18 or C8 column provides the necessary hydrophobic retention and steric selectivity to differentiate the subtle structural differences between the intact macrolide ring of FK-506 and the rearranged ring of iso-FK-506 ()[2].

HPLC_Method_Dev A Tacrolimus API & Impurities B Stationary Phase (C18 / C8, 5µm) A->B Sample Injection C Mobile Phase (Acidic pH, ACN/H2O) B->C Suppress Silanols D Column Temp: 60°C (Rotamer Coalescence) C->D Overcome Rotational Barrier E UV Detection (210 - 215 nm) D->E Elution F Baseline Resolution (Rs > 1.5) E->F Data Acquisition

Workflow logic for tacrolimus HPLC method development highlighting rotamer coalescence.

Experimental Design & Method Parameters

The following parameters have been optimized for the robust separation of tacrolimus from its forced degradation products.

Table 1: Optimized Chromatographic Conditions

ParameterSetting / SpecificationScientific Rationale
Column C18 (e.g., Kromasil C18, 250 × 4.6 mm, 5 µm)Provides optimal hydrophobic retention for large macrolides.
Mobile Phase A Water / Phosphoric Acid (or 0.1% TFA)Acidic pH (~2.5-3.5) suppresses silanol ionization and tailing.
Mobile Phase B 100% AcetonitrileStrong organic modifier to elute highly hydrophobic lactones.
Elution Mode Gradient or Isocratic (e.g., A:B 30:70 v/v)Ensures timely elution while separating closely related isomers.
Flow Rate 1.0 mL/minBalances peak resolution and total run time.
Column Temp. 60 °C (Critical) Accelerates cis-trans rotamer interconversion into a single peak.
Detection UV at 210 nm or 215 nmTacrolimus lacks strong chromophores; lactone absorbs at low UV.
Injection Vol. 20 µLEnsures sufficient sensitivity for impurities (LOD ~0.1 µg/mL).

Step-by-Step Analytical Protocol

To guarantee the method acts as a self-validating system, a System Suitability Test (SST) and a forced degradation workflow must be executed to prove stability-indicating power.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 0.2 mL of HPLC-grade phosphoric acid (or 1.0 mL of TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes ()[3].

  • Mobile Phase B: Utilize 100% HPLC-grade Acetonitrile.

Step 2: Sample & Standard Preparation
  • Standard Solution: Dissolve an accurately weighed quantity of Tacrolimus reference standard in acetonitrile to obtain a stock concentration of 1.0 mg/mL. Dilute with diluent (Acetonitrile:Water 70:30 v/v) to a working concentration of 100 µg/mL.

  • Iso-FK-506 Spiked Solution (SST): Spike the working standard with 0.5% (w/w) of Iso-FK-506 reference standard. This solution will be used to evaluate system resolution.

Step 3: Forced Degradation (Isomerization Pathway)

To validate the method's selectivity, generate iso-FK-506 in situ via base/heat stress ()[2].

  • Transfer 5 mL of the 1.0 mg/mL tacrolimus stock into a volumetric flask.

  • Add 1 mL of 0.1 N NaOH and heat at 60 °C for 1 hour. This targeted stress induces the ring-opening of the macrolide lactone and its subsequent recyclization into the iso-FK-506 isomer.

  • Neutralize the solution with 1 mL of 0.1 N HCl, dilute to volume with mobile phase, and filter through a 0.22 µm PTFE syringe filter.

Isomerization_Pathway FK506 Tacrolimus (FK-506) Intact Macrolide Stress Base / Heat Stress (Forced Degradation) FK506->Stress Exposure Intermediate Seco-acid Intermediate (Ring-Opened) Stress->Intermediate Hydrolysis Tautomer Cis-Trans Tautomers (Amide Rotamers) Stress->Tautomer Amide Rotation Iso Iso-FK-506 (Lactone Isomer) Intermediate->Iso Recyclization

Isomerization and degradation pathway of tacrolimus under environmental stress.

Step 4: Chromatographic Execution
  • Equilibrate the column at 60 °C with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved at 210 nm.

  • Inject a blank (diluent) to confirm the absence of ghost peaks or baseline artifacts.

  • Inject the SST solution (Tacrolimus + Iso-FK-506). Verify that the resolution (Rs) between the two peaks meets the acceptance criteria (Rs > 1.5).

Results & System Suitability

Upon successful execution, the chromatogram will yield baseline resolution of the critical pair. The elevated temperature ensures the main API elutes symmetrically, preventing the iso-FK-506 peak from being obscured by the tailing of a split rotamer peak.

Table 2: System Suitability and Resolution Metrics

AnalyteRelative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)
Iso-FK-506 (Lactone Isomer) ~0.83> 1.5< 1.5
Tacrolimus (FK-506) 1.00N/A< 1.5
Ascomycin (Internal Std) ~1.19> 1.5< 1.5
Epimers / Other Degradants Various> 1.5< 1.5

Conclusion

The baseline separation of tacrolimus and iso-FK-506 requires a deep understanding of macrolide solution dynamics. By leveraging elevated column temperatures (60 °C) to force rotamer coalescence and employing an acidic, high-organic mobile phase, this HPLC method provides a robust, stability-indicating platform suitable for rigorous quality control and degradation studies.

References

  • Acharya S, Srinivasulu C, Raoutray H. "An improved validated ultra high pressure liquid chromatography method for separation of tacrolimus impurities and its tautomers." Drug Testing and Analysis, 2010. URL:[Link]

  • Shi Q, Li J, Ding F. "Development and validation of method for the determination of related substances of tacrolimus in tacrolimus capsules and degradation studies." International Journal of ChemTech Research, 2012. URL:[Link]

  • Zarei M, et al. "Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations." Journal of Pharmaceutical Analysis, 2024. URL:[Link]

Sources

Application

Comprehensive Sample Preparation and Extraction Protocols for Iso-Tacrolimus (Iso-FK506)

Mechanistic Background: The Isomerization of Tacrolimus Tacrolimus (FK506) is a potent macrolide immunosuppressant widely used in organ transplantation and autoimmune therapies. However, its complex 23-membered macrolact...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background: The Isomerization of Tacrolimus

Tacrolimus (FK506) is a potent macrolide immunosuppressant widely used in organ transplantation and autoimmune therapies. However, its complex 23-membered macrolactone ring is highly susceptible to structural rearrangement. In aqueous solutions, particularly under basic conditions or elevated temperatures, tacrolimus undergoes a reversible isomerization process[1].

The mechanism involves the opening of the hemiketal ring at the tautomeric center (C-10/C-13), forming an open-ring intermediate. This intermediate can re-close to form various tautomers (such as the 19-epimer) or positional isomers, most notably iso-tacrolimus (iso-FK506)[1]. Because iso-tacrolimus possesses different pharmacokinetic and binding properties, isolating it is critical for both Therapeutic Drug Monitoring (TDM) and the purification of bulk active pharmaceutical ingredients (APIs).

Isomerization Tac Tacrolimus (FK506) Closed Hemiketal Open Open-Ring Intermediate (Tautomeric Center) Tac->Open Ring Opening IsoTac Iso-Tacrolimus (Positional Isomer) Open->IsoTac Isomerization Epimer 19-Epimer (Tautomer) Open->Epimer Epimerization Cond Aqueous / Basic Conditions Cond->Open

Diagram 1: Hemiketal ring-opening and isomerization pathways of tacrolimus.

Critical Challenges in Sample Preparation

Extracting iso-tacrolimus presents two distinct challenges depending on the matrix:

  • Clinical Matrices (Whole Blood): Tacrolimus and its isomers partition heavily into erythrocytes (red blood cells), binding tightly to the immunophilin FKBP12. Simple plasma extraction will miss >80% of the analyte[2]. The extraction must lyse the cells without utilizing extreme pH shifts that would artificially induce isomerization during sample prep.

  • Preparative Matrices (Fermentation Broth): When extracting iso-tacrolimus as an impurity reference standard from Streptomyces tsukubensis fermentation broth, the structural similarity between the parent drug and the isomer makes standard reverse-phase chromatography inefficient[3].

Workflows cluster_clinical Clinical TDM Workflow cluster_prep Preparative Impurity Isolation C1 Whole Blood Sample C2 ZnSO4 Lysis + MeCN C1->C2 C3 Centrifugation (4°C) C2->C3 C4 UPLC-MS/MS C3->C4 P1 Fermentation Broth P2 Solvent Extraction P1->P2 P3 Ag+ Polymeric Resin P2->P3 P4 Semi-Prep HPLC P3->P4

Diagram 2: Divergent extraction workflows for clinical and preparative applications.

Protocol A: Clinical Extraction from Human Whole Blood

This protocol is optimized for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling, ensuring that the in vivo ratio of tacrolimus to its tautomers/isomers (including iso-tacrolimus and M1 tautomers) is preserved[2].

Mechanistic Rationale

To release the analytes from erythrocytes without triggering ring-opening, Zinc Sulfate ( ZnSO4​ ) is employed. ZnSO4​ acts as a chaotropic agent, disrupting the erythrocyte membrane and denaturing the FKBP12 binding proteins at a neutral to slightly acidic pH, which stabilizes the closed-ring macrolide structure. Acetonitrile (MeCN) is subsequently used to precipitate the denatured proteins and efficiently partition the highly lipophilic iso-tacrolimus into the organic phase[2].

Step-by-Step Methodology

System Validation Check: This protocol utilizes a self-validating internal standard (IS) system. Stable isotope-labeled 13C -Tacrolimus or Ascomycin must be added prior to cell lysis. An IS recovery of <85% automatically flags the sample for matrix interference or incomplete lysis.

  • Sample Aliquoting: Transfer 50 µL of human whole blood (collected in EDTA tubes) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution ( 13C -Tacrolimus, 50 ng/mL in 50% methanol). Vortex briefly.

  • Erythrocyte Lysis: Add 100 µL of 0.1 M ZnSO4​ aqueous solution. Vortex vigorously for 30 seconds to ensure complete disruption of the red blood cells.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (100% MeCN).

  • Extraction: Vortex the mixture continuously for 2 minutes at 2,000 rpm.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C. The low temperature is critical to prevent thermal-induced isomerization during the mechanical stress of centrifugation.

  • Supernatant Collection: Carefully transfer 150 µL of the clear organic supernatant into an autosampler vial equipped with a glass insert.

  • Analysis: Inject 5 µL into a UPLC-MS/MS system operating in positive electrospray ionization (ESI+) mode[2].

Protocol B: Preparative Isolation from Fermentation Broth

For pharmaceutical impurity profiling, iso-tacrolimus must be isolated from the bulk fermentation broth of Streptomyces tsukubensis[3].

Mechanistic Rationale

Because tacrolimus and iso-tacrolimus share identical molecular weights and highly similar polarities, traditional silica or C18 resins yield poor resolution. This protocol employs Silver-ion ( Ag+ ) exchanged polymeric resins . The silver ions form reversible π -complexes with the allyl double bonds present in the macrolide structure. Because the spatial orientation of the macrocycle in iso-tacrolimus differs slightly from the parent drug, the steric hindrance alters the strength of this π -complex, enabling baseline chromatographic resolution[1].

Step-by-Step Methodology

System Validation Check: Purity is validated orthogonally. Fractions collected from the semi-prep HPLC are immediately subjected to analytical UPLC. Only fractions demonstrating >98% isomeric purity are pooled for lyophilization.

  • Primary Extraction: Harvest 1 L of S. tsukubensis fermentation broth. Add an equal volume of Ethyl Acetate (EtOAc) and agitate for 4 hours at room temperature.

  • Concentration: Separate the organic layer and concentrate it under reduced pressure (rotary evaporation at 35°C) to yield a crude viscous extract.

  • Resin Loading: Dissolve the crude extract in 50 mL of acetone. Load the solution onto a glass column packed with Ag+ -exchanged brominated styrene-divinylbenzene polymeric sorbent.

  • Washing: Wash the column with 2 column volumes (CV) of Hexane:Acetone (80:20, v/v) to elute highly lipophilic non-target polyketides.

  • Selective Elution: Elute the tacrolimus/iso-tacrolimus fraction using a gradient of Hexane:Acetone (from 60:40 to 40:60, v/v). Collect 10 mL fractions.

  • Semi-Preparative HPLC Purification: Pool fractions containing the isomer mixture. Inject onto a Semi-Prep C18 column (250 × 10 mm, 5 µm) using an isocratic mobile phase of Acetonitrile:Water (65:35, v/v) at a flow rate of 3.0 mL/min.

  • Fraction Collection: Monitor UV absorbance at 215 nm. Iso-tacrolimus typically elutes with a relative retention time (RRT) distinct from the main tacrolimus peak.

  • Lyophilization: Pool the pure iso-tacrolimus fractions, remove the acetonitrile under a gentle stream of nitrogen, and lyophilize the remaining aqueous phase to obtain the solid reference standard[1].

Quantitative Data Summary

The following table summarizes the performance metrics of the two distinct extraction methodologies.

ParameterClinical TDM Extraction (Whole Blood)Preparative Isolation (Fermentation Broth)
Primary Matrix Human Whole Blood (EDTA)S. tsukubensis Broth / Crude API
Primary Extractant 0.1 M ZnSO4​
  • Acetonitrile
Ethyl Acetate Ag+ Polymeric Resin
Target Analyte Conc. 1.0 – 50.0 ng/mL100 – 500 mg/L (Bulk Scale)
Average Recovery 93% – 110%[2]> 80% (Post-HPLC purification)[1]
Isomerization Risk Low (Maintained via acidic/neutral pH)Moderate (Requires strict temperature control)
Analytical Platform UPLC-MS/MS (ESI+)Semi-Prep HPLC-UV (215 nm)
Validation Metric Internal Standard Recovery (>85%)Analytical HPLC Purity (>98%)

References

  • de Loor, H., Vanhove, T., Annaert, P., Lescrinier, E., & Kuypers, D. (2021). "Determination of tacrolimus, three mono-demethylated metabolites and a M1 tautomer in human whole blood by liquid chromatography - tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 205, 114296. URL:[Link][2]

  • Ferraboschi, P., Colombo, D., De Mieri, M., & Grisenti, P. (2012). "Evaluation, synthesis and characterization of tacrolimus impurities." The Journal of Antibiotics, 65(7), 349-354. URL:[Link][1]

  • Poshekhontseva, V. Y., Fokina, V. V., Sukhodolskaya, G. V., & Donova, M. V. (2021). "Streptomyces tsukubensis VKM Aс-2618D—an Effective Producer of Tacrolimus." Applied Biochemistry and Microbiology, 57(6), 724-733. URL:[Link][3]

Sources

Method

Application Notes and Protocols for Forced Degradation Studies of Tacrolimus (FK-506) to Generate Isomeric and Degradation Products

Introduction: Unveiling the Stability Profile of Tacrolimus Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant, critical in preventing organ rejection following transplantation.[1][2] Its c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Stability Profile of Tacrolimus

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant, critical in preventing organ rejection following transplantation.[1][2] Its complex 23-membered ring structure, featuring multiple chiral centers and functional groups, makes it susceptible to various degradation pathways, including isomerization.[1][3] A thorough understanding of these degradation pathways is not merely an academic exercise; it is a cornerstone of ensuring drug safety and efficacy. Forced degradation studies, or stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[3][4]

This application note provides a comprehensive guide and detailed protocols for conducting forced degradation studies on tacrolimus. The primary objective is to intentionally generate its key isomers (iso-FK-506) and other degradation products to support the development and validation of analytical methods capable of monitoring the quality and stability of tacrolimus in pharmaceutical formulations. The protocols are designed to achieve a target degradation of 5-20%, the "sweet spot" that provides sufficient breakdown for analysis without completely destroying the molecule.

Scientific Rationale: The Isomerization of Tacrolimus

The term "iso-FK-506" often refers to a mixture of tautomers and epimers that exist in equilibrium with tacrolimus, particularly in solution. The macrolide structure of tacrolimus possesses a tricarbonyl moiety that is susceptible to enolization, leading to the formation of tautomeric isomers.[3][5] Furthermore, epimerization can occur at certain chiral centers. In aqueous media, tacrolimus can undergo a cis-trans isomerization, leading to an equilibrium between at least three forms: the native drug, an open-ring isomer, and a 19-epimer.[6] Understanding this equilibrium is critical, as isomers may have different biological activities or toxicological profiles. The following protocols are designed to stress the molecule under various conditions to promote these and other transformations.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Tacrolimus (FK-506) API or Drug Product B Prepare Stock Solution (e.g., in Acetonitrile) A->B C Acid Hydrolysis (HCl) B->C Expose Aliquots D Base Hydrolysis (NaOH) B->D Expose Aliquots E Oxidation (H2O2) B->E Expose Aliquots F Thermal Stress (Heat) B->F Expose Aliquots G Photolytic Stress (Light) B->G Expose Aliquots H Neutralize/Dilute Samples (as required) C->H D->H E->H F->H G->H I Analyze via Stability-Indicating UHPLC/HPLC Method H->I J Identify & Quantify Degradants / Isomers I->J

Caption: Experimental workflow for forced degradation of Tacrolimus.

Detailed Protocols for Forced Degradation

The following protocols are designed as a starting point. The duration of exposure and concentration of stressors may need to be adjusted based on the specific formulation of tacrolimus to achieve the target 5-20% degradation. It is crucial to run a "dark control" sample, protected from the stressor, in parallel for each condition.

Acid-Induced Degradation (Hydrolysis)
  • Rationale: Acidic conditions can catalyze the hydrolysis of the lactone ring and other ester functionalities within the tacrolimus molecule. While tacrolimus is relatively stable in mildly acidic conditions (pH 3-5), stronger acids will force degradation.[1][7]

  • Protocol:

    • Prepare a stock solution of tacrolimus in acetonitrile (ACN) at a concentration of approximately 1 mg/mL.

    • In a suitable volumetric flask, add a known volume of the tacrolimus stock solution.

    • Add an equal volume of 1.0 M hydrochloric acid (HCl).

    • Incubate the solution at room temperature (or slightly elevated, e.g., 40°C) for 4-8 hours, monitoring periodically.[5]

    • After the incubation period, carefully neutralize the solution with an equivalent amount of 1.0 M sodium hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC/UHPLC analysis (e.g., 100 µg/mL).

Base-Induced Degradation (Hydrolysis & Isomerization)
  • Rationale: Tacrolimus is highly labile under alkaline conditions, which can rapidly hydrolyze the macrolide lactone and promote epimerization.[1][8] This condition is often effective for generating isomeric impurities.

  • Protocol:

    • Prepare a stock solution of tacrolimus in ACN at approximately 1 mg/mL.

    • In a volumetric flask, add a known volume of the tacrolimus stock solution.

    • Add an equal volume of 0.1 M or 1.0 M sodium hydroxide (NaOH).[5][9]

    • Incubate the solution at room temperature for 1-4 hours. Degradation under basic conditions can be rapid, so shorter time points are recommended initially.[5]

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M or 1.0 M HCl.

    • Dilute the sample with the mobile phase to the target concentration for analysis.

Oxidative Degradation
  • Rationale: The complex structure of tacrolimus contains sites susceptible to oxidation. Hydrogen peroxide (H₂O₂) is a common oxidizing agent used to simulate oxidative stress.[10][11]

  • Protocol:

    • Prepare a stock solution of tacrolimus in ACN at approximately 1 mg/mL.

    • In a volumetric flask, add a known volume of the tacrolimus stock solution.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).[5][9]

    • Incubate the solution at room temperature for 4-8 hours.[5]

    • After incubation, dilute the sample directly with the mobile phase to the target concentration. No quenching or neutralization is typically required, but ensure the final peroxide concentration is low enough not to affect the analytical column.

Thermal Degradation
  • Rationale: Elevated temperatures provide the energy to overcome activation barriers for various degradation reactions, including isomerization and decomposition. This test evaluates the thermal stability of both the solid drug substance and the drug in solution.[1][12]

  • Protocol (Solid State):

    • Spread a thin layer of tacrolimus powder (approx. 0.5 g) in a petri dish.[8]

    • Place the dish in a thermostatically controlled oven at 100-105°C for 24 hours.[8]

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed solid in a suitable solvent (e.g., ACN/water diluent) for analysis.

  • Protocol (Solution):

    • Prepare a solution of tacrolimus (e.g., 0.5 mg/mL) in an appropriate solvent mixture (e.g., ACN/water 70:30 v/v).[1]

    • Incubate the solution in a sealed vial at 60°C for 24 hours.[1][9]

    • Cool the solution and dilute as necessary with the mobile phase for analysis.

Photolytic Degradation
  • Rationale: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. This is critical for determining appropriate packaging and storage conditions.[3] The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Protocol:

    • Prepare a solution of tacrolimus (e.g., 0.5 mg/mL) in a suitable solvent.

    • Place the solution in a photostability chamber and expose it to a calibrated light source (e.g., cool white fluorescent and near UV lamps).

    • Simultaneously, place a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

    • Expose the samples for a duration sufficient to meet ICH Q1B requirements (e.g., 4-24 hours depending on lamp intensity).[3][5]

    • After exposure, dilute the samples as needed for analysis.

Summary of Stress Conditions

Stress ConditionReagent/ParameterTypical ConditionsExpected Degradation Pathway
Acid Hydrolysis 1.0 M HClRoom Temperature, 4-8 hoursLactone hydrolysis
Base Hydrolysis 0.1 M - 1.0 M NaOHRoom Temperature, 1-4 hoursLactone hydrolysis, epimerization, isomerization
Oxidation 3% H₂O₂Room Temperature, 4-8 hoursOxidation of susceptible moieties
Thermal (Solid) Dry Heat100-105°C, 24 hoursIsomerization, decomposition
Thermal (Solution) Heat60°C, 24 hoursIsomerization, decomposition
Photolytic Light/UV ExposureICH Q1B ConditionsPhotochemical degradation, epimerization

Proposed Stability-Indicating UHPLC Method

A robust, stability-indicating method is required to separate tacrolimus from its isomers and degradation products. The following method is a validated starting point derived from published literature.[1]

  • Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system with a photodiode array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN) and Methyl-tert-butyl ether (MTBE) (e.g., 850:80 v/v).[1]

  • Column Temperature: 70°C.[1]

  • Flow Rate: 0.75 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 3 µL.[1]

  • Gradient Program: A gradient elution is necessary for optimal separation. An example program:

    • Start with 37% B

    • Linear gradient to 48% B over 9 minutes

    • Linear gradient to 70% B over 2 minutes

    • Hold at 70% B for 2.5 minutes

    • Return to initial conditions and re-equilibrate.[1]

System Suitability: The method's suitability must be confirmed before analysis. This includes evaluating parameters like peak asymmetry (tailing factor) for the parent tacrolimus peak, theoretical plates, and the resolution between tacrolimus and its closest eluting impurity/isomer.

G Tac Tacrolimus (FK-506) Iso_Open Isomer (Open Ring) Tac->Iso_Open H₂O Epi_19 19-Epimer Tac->Epi_19 H₂O Iso_Open->Epi_19 Equilibrium

Caption: Isomerization pathways of Tacrolimus in aqueous solution.

Conclusion

The protocols outlined in this application note provide a robust framework for conducting forced degradation studies on tacrolimus. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively generate and identify key degradation products, including the critical iso-FK-506 isomers. This information is indispensable for developing and validating specific, stability-indicating analytical methods, which are paramount for ensuring the quality, safety, and efficacy of tacrolimus-containing pharmaceuticals throughout their lifecycle. Adherence to these scientifically grounded protocols will enable drug developers and researchers to meet regulatory expectations and build a comprehensive stability profile for this vital immunosuppressive agent.

References

  • Shi, Q., Li, J., & Ding, F. (2012). Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. International Journal of ChemTech Research, 4(4), 1543-1552. [Link]

  • Shi, Q., et al. (2012). Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. ResearchGate. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (2003). [Link]

  • Rozman Peterka, T., Trdan Lušin, T., Bergles, J., Ham, Z., Grahek, R., & Urleb, U. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica, 69(3), 363–380. [Link]

  • Google Patents. (2016).
  • Sajjadi, S. A., et al. (2022). Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis, 2(1), 10-21. [Link]

  • Scribd. (n.d.). Tacrolimus USP Stability Study Summary. [Link]

  • ResearchGate. (n.d.). The process of isomerization of tacrolimus (1) in aqueous solutions...[Link]

  • Journal of Pharmaceutical Negative Results. (2022). Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. [Link]

  • Rozman Peterka, T., et al. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. [Link]

  • Trissel, L. A., et al. (2016). Stability of tacrolimus solutions in polyolefin containers. American Journal of Health-System Pharmacy, 73(9), 589-594. [Link]

  • Thomson, A. W., Bonham, C. A., & Zeevi, A. (1995). Mode of Action of Tacrolimus (FK506): Molecular and Cellular Mechanisms. Therapeutic Drug Monitoring, 17(6), 584-591. [Link]

  • Thomson, A. W., et al. (1995). Mode of action of tacrolimus (FK506): molecular and cellular mechanisms. PubMed. [Link]

  • Schreiber, S. L. (1991). Chemistry and Biology of FK506. Chemical Reviews, 91(6), 1265-1291. [Link]

Sources

Application

Application Note: Isolation and Characterization of Iso-Tacrolimus from Bulk Tacrolimus API

Introduction and Rationale Tacrolimus (FK506) is a potent macrolide immunosuppressant produced via fermentation of Streptomyces tsukubaensis. During fermentation and subsequent downstream processing, several structurally...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Tacrolimus (FK506) is a potent macrolide immunosuppressant produced via fermentation of Streptomyces tsukubaensis. During fermentation and subsequent downstream processing, several structurally related impurities and degradation products are generated. According to ICH Q3A(R2) guidelines, impurities present at levels ≥0.15% must be identified, isolated, and fully characterized.

One of the most critical impurities is iso-tacrolimus (Tacrolimus Lactone Isomer, CAS 134590-88-8). Because iso-tacrolimus shares the identical molecular weight ( m/z 804.02) and highly similar physicochemical properties with the active pharmaceutical ingredient (API), its isolation poses a significant chromatographic challenge. This application note details a field-proven, self-validating methodology for the enrichment and preparative isolation of iso-tacrolimus from bulk API, engineered specifically for reference standard generation and impurity profiling.

Mechanistic Insights: The Formation of Iso-Tacrolimus

To successfully isolate an impurity, one must first understand the causality of its formation. Tacrolimus is a 23-membered macrolide containing a highly strained lactone linkage. Iso-tacrolimus is not a transient solution tautomer; rather, it is a distinct structural isomer formed via lactone rearrangement.

When bulk tacrolimus is exposed to mild thermal stress or pH excursions (pH > 7.0) during crystallization or extraction, the primary lactone ring undergoes nucleophilic attack by an adjacent hydroxyl group. This leads to a transient ring-opened hydroxy acid intermediate, which subsequently recyclizes into the ring-expanded or ring-contracted lactone isomer known as iso-tacrolimus. Prolonged exposure to these conditions can further degrade the intermediate into fragmentation products such as Tacrolimus Methyl Acryl Aldehyde (CAS 109466-74-2)[1].

Mechanism A Tacrolimus API (Native Macrolide) B Ring-Opened Intermediate (Hydroxy Acid) A->B Hydrolysis / Solvent Stress (pH > 7 or Heat) C Iso-Tacrolimus (Lactone Isomer) B->C Recyclization (Alternative OH attack) D Degradation Products (e.g., Methyl Acryl Aldehyde) B->D Fragmentation

Fig 1: Mechanistic pathway of iso-tacrolimus formation via lactone ring rearrangement.

Analytical Strategy & Causality

The isolation strategy relies on three foundational chromatographic principles:

  • Stationary Phase Selection (C8 vs. C18): A C8 stationary phase is selected over the traditional C18. The steric bulk of the 23-membered macrolide limits its mass transfer into the deep pores of highly hydrophobic C18 chains, leading to band broadening. C8 provides optimal surface interactions, yielding sharper peaks for closely eluting isomers[2].

  • Mobile Phase Modifier (TFA): The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose. First, it suppresses the ionization of residual silanols on the silica support, preventing severe peak tailing. Second, it maintains a mildly acidic environment (pH ~2.0), which stabilizes the lactone ring against base-catalyzed ring-opening during the extended run times of preparative chromatography[3].

  • Temperature Control: Tacrolimus exhibits complex tautomeric equilibria in solution. At elevated temperatures (>60°C), tautomers interconvert rapidly and collapse into a single peak. However, because iso-tacrolimus is a stable structural isomer, maintaining the column compartment strictly at 25°C slows tautomeric interconversion of the main API, allowing the distinct iso-tacrolimus peak to be chromatographically resolved from the main API envelope[3].

Experimental Protocols

Phase 1: Sample Enrichment

Direct preparative HPLC of bulk API will overload the column with the main tacrolimus peak, masking the trace (<0.5%) iso-tacrolimus. We employ a mother liquor enrichment strategy based on differential solubility[4].

  • Dissolve 50 g of bulk Tacrolimus API in 100 mL of ethyl acetate.

  • Add 500 mL of diisopropyl ether followed by 10 mL of ultra-pure water under continuous stirring at 4°C.

  • Filter the resulting Tacrolimus monohydrate crystals.

  • Collect the filtrate (mother liquor), which is now highly enriched in iso-tacrolimus and ascomycin. Evaporate to dryness under reduced pressure to yield the enriched crude extract.

Phase 2: Preparative HPLC Isolation

System Suitability Test (SST): This protocol is self-validating. Prior to fraction collection, inject a spiked standard (1 mg/mL Tacrolimus + 0.05 mg/mL Iso-tacrolimus). Proceed only if the resolution ( Rs​ ) between the two peaks is ≥1.5 .

  • Sample Preparation: Reconstitute 2 g of the enriched crude extract in 10 mL of Acetonitrile:Water (50:50, v/v). Filter through a 0.45 µm PTFE syringe filter.

  • Column: Preparative C8 Column (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% TFA in Ultra-Pure Water.

    • Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 210 nm.

  • Execution: Inject 1 mL of the sample per run. Collect fractions manually or via a peak-triggered fraction collector based on the gradient outlined in Table 1 .

Phase 3: Fraction Analysis (UHPLC)

Fractions must be analyzed within 12 hours (stored at 4°C) to prevent degradation. We utilize a validated UHPLC method for rapid verification[2].

  • Column: Waters ACQUITY UPLC BEH C8 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 90:10 v/v (0.1% TFA in Water : Acetonitrile).

  • Mobile Phase B: 90:10 v/v (Acetonitrile : Water).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 210 nm.

  • Pooling: Pool only fractions demonstrating an iso-tacrolimus peak purity of >98.0%. Lyophilize the pooled fractions to obtain the dry reference standard.

Workflow A Bulk Tacrolimus API (Contains <0.5% Iso-Tacrolimus) B Mother Liquor Enrichment (Crystallization in Diisopropyl Ether) A->B Extract Impurities C Prep-HPLC Separation (C8 Column, RP-Gradient) B->C Load Enriched Sample D Fraction Analysis (UHPLC-UV @ 210 nm) C->D Collect Peaks D->C Recycle Mixed Fractions E Pooling & Lyophilization (>98% Purity Iso-Tacrolimus) D->E Pool Pure Fractions

Fig 2: Preparative workflow for the enrichment and isolation of iso-tacrolimus.

Data Presentation

Table 1: Preparative HPLC Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Profile
0.0 60 40 Initial
20.0 40 60 Linear
25.0 10 90 Linear (Wash)
26.0 60 40 Step

| 35.0 | 60 | 40 | Equilibration |

Table 2: UHPLC Analytical Conditions (Acharya et al. Method)[3]

Parameter Specification
Column Waters ACQUITY UPLC BEH C8
Flow Rate 0.6 mL/min
Run Time 25.0 min
Detection Wavelength 210 nm

| Column Temperature | 25°C (Strictly Controlled) |

Table 3: Typical Recovery and Purity Metrics

Stage Iso-Tacrolimus Content (%) Main Tacrolimus Content (%) Yield (from 50g API)
Bulk API 0.35% 98.5% N/A
Enriched Extract 12.4% 45.2% ~2.1 g

| Pooled Prep Fractions | >98.5% | <0.1% | ~45 mg |

Structural Elucidation

Following lyophilization, the isolated white powder must be subjected to structural elucidation to confirm the lactone isomer identity:

  • LC-MS (ESI+): Exhibits a sodium adduct peak at m/z 826.5 [M+Na]+ , confirming it is an isomer of tacrolimus (MW = 804.02).

  • 1H-NMR / 13C-NMR: The definitive proof of iso-tacrolimus lies in the chemical shifts of the protons adjacent to the ester linkage, which will show a distinct downfield/upfield migration compared to the native 23-membered macrolide ring, confirming the structural rearrangement of the lactone bond.

References

  • Acharya S, Srinivasulu C, Raoutray H. "An improved validated ultra high pressure liquid chromatography method for separation of tacrolimus impurities and its tautomers." Drug Testing and Analysis, 2010. [PubMed/DOI]. URL:[Link]

  • Kino T, et al. "Process for isolation of crystalline tacrolimus." World Intellectual Property Organization (WIPO), WO2006031664A1.

Sources

Technical Notes & Optimization

Troubleshooting

resolving co-elution of tacrolimus and iso-tacrolimus in HPLC

Welcome to the technical support resource for resolving the chromatographic challenges associated with tacrolimus analysis. This guide is designed for researchers, analytical scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for resolving the chromatographic challenges associated with tacrolimus analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter difficulties in achieving baseline separation of tacrolimus from its isomers, particularly the co-eluting iso-tacrolimus (a tautomer) and other related substances.

This document moves beyond standard operating procedures to explain the underlying chemical principles and provide a logical, field-tested framework for troubleshooting and method development.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding tacrolimus co-elution.

Q1: What are tacrolimus isomers, and why do they co-elute so easily?

A1: Tacrolimus is a complex macrolide lactone that can exist in equilibrium with several isomeric forms in solution.[1] The most common issue is the presence of tautomers, which are isomers that readily interconvert. This equilibrium is dynamic and influenced by the solvent, temperature, and pH.[2] Because these isomers are structurally very similar and can interconvert, they exhibit nearly identical physicochemical properties, leading to very similar retention times and significant co-elution in reversed-phase HPLC.[1][3]

Q2: My tacrolimus peak is broad, asymmetric, or has a shoulder. Is this always co-elution?

A2: Not necessarily, but it's a strong indicator.[4] Peak asymmetry can also stem from system or column issues. Before modifying your method, always perform a basic system suitability check.[5] Key areas to investigate include:

  • Column Health: The column may be contaminated or have developed a void at the inlet. Flushing with a strong solvent or replacing the column may be necessary.[5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening, which can mask co-eluting peaks.[5]

  • Injection Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as your sample diluent.[5]

Q3: Why is elevated temperature so frequently recommended for tacrolimus separation?

A3: Temperature is a critical parameter for separating tacrolimus and its isomers.[6][7] Increasing the column temperature, often to 60°C or higher, has several benefits:

  • Improved Peak Shape: It can facilitate the rotation of amide bonds within the tacrolimus structure, leading to narrower, more symmetrical peaks.[6]

  • Altered Selectivity: Temperature changes the thermodynamics of the analyte-stationary phase interaction differently for each isomer, which can significantly alter selectivity and improve resolution.[8]

  • Reduced Viscosity: It lowers the mobile phase viscosity, reducing system backpressure and allowing for faster flow rates or the use of longer columns for better efficiency.[7][8] Studies have shown that a temperature of 60°C can yield a symmetrical peak shape, whereas 50°C may result in asymmetry.[9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving co-elution, starting with foundational checks and progressing to advanced method modifications.

Logical Troubleshooting Workflow

The following diagram illustrates a structured workflow for diagnosing and resolving co-elution issues.

G cluster_0 Phase 1: System Verification cluster_1 Phase 2: Method Optimization start Co-elution Observed (Peak Tailing/Shoulder) system_check Perform System Suitability Test (SST) start->system_check sst_pass SST Pass? system_check->sst_pass fix_system Troubleshoot System: - Check for leaks - Flush/replace column - Minimize dead volume sst_pass->fix_system No temp Optimize Column Temperature (e.g., 60-70°C) sst_pass->temp Yes fix_system->system_check resolution_ok1 Resolution OK? temp->resolution_ok1 mobile_phase Adjust Mobile Phase: - % Organic Modifier - Additive (e.g., Phosphoric Acid) resolution_ok2 Resolution OK? mobile_phase->resolution_ok2 column Evaluate Column Chemistry: - C8 vs. C18 - Different manufacturer resolution_ok3 Resolution OK? column->resolution_ok3 resolution_ok1->mobile_phase No end_node Resolution Achieved resolution_ok1->end_node Yes resolution_ok2->column No resolution_ok2->end_node Yes resolution_ok3->temp No, Re-evaluate resolution_ok3->end_node Yes

Caption: A systematic workflow for troubleshooting tacrolimus co-elution.

Step 1: Mobile Phase Composition

The choice of organic modifier, aqueous phase, and additives is fundamental to achieving selectivity.

  • Organic Modifier: Acetonitrile is the most commonly used organic solvent for tacrolimus analysis. Modifying the acetonitrile-to-water ratio is the first step. A lower percentage of acetonitrile will increase retention times, providing more opportunity for separation.[4]

  • Aqueous Phase & pH: Tacrolimus is most stable in a narrow pH range of 3 to 5.[10][11] Operating outside this range can lead to degradation. The addition of a small amount of acid, such as phosphoric acid, is common to control the pH and improve peak shape. One successful method uses a mobile phase of acetonitrile, water, and phosphoric acid (700:300:0.2, v/v/v).[9]

  • Additives: Some methods employ tert-butyl methyl ether as a third component in the mobile phase to further enhance selectivity.[12][13]

Step 2: Column Temperature Optimization

As previously mentioned, temperature is a powerful tool. Do not assume ambient temperature is sufficient. A column oven is essential for reproducible results.

  • Rationale: Increasing temperature lowers mobile phase viscosity and can alter the selectivity between tacrolimus and its isomers.[7][8] For tacrolimus, elevated temperatures (e.g., 60°C or 70°C) are often necessary to achieve baseline separation and symmetric peaks.[6][9]

  • Practical Approach: Start at 40°C and increase in 5°C or 10°C increments, monitoring the resolution between the main tacrolimus peak and any adjacent impurity peaks.

Step 3: Stationary Phase Selectivity

If optimizing the mobile phase and temperature on your current column is unsuccessful, the stationary phase itself may not be suitable.

  • C18 vs. C8 Columns: While C18 columns are most common, a C8 column offers a different selectivity due to its shorter alkyl chain and may provide the necessary resolution.[12][14][15]

  • Different Brands: Not all C18 columns are created equal. Different manufacturers use different silica and bonding technologies, resulting in varied selectivities. Trying a C18 column from a different brand can sometimes resolve a difficult separation.[16]

Impact of Key Chromatographic Parameters

The following table summarizes the typical effects of adjusting primary HPLC parameters on tacrolimus separation.

Parameter AdjustedTypical Effect on Resolution (Rs)Typical Effect on Retention Time (tR)Rationale & Notes
↓ % Acetonitrile IncreaseIncreaseIncreases analyte interaction with the stationary phase, providing more time for separation to occur.[4]
↑ Column Temperature Often IncreaseDecreaseReduces mobile phase viscosity and alters selectivity between isomers. Critical for tacrolimus.[6][7][9]
Switch C18 to C8 Variable (Potential Increase)DecreaseC8 is less retentive than C18. The change in stationary phase chemistry can significantly alter selectivity.[12][15]
↓ Mobile Phase pH (to ~3) Often IncreaseVariableControls analyte ionization and improves stability. Tacrolimus is most stable between pH 3-5.[10][11]

Experimental Protocol: Temperature Optimization

This protocol provides a step-by-step guide to systematically evaluate the effect of column temperature on the resolution of tacrolimus and a closely eluting isomer.

Objective: To determine the optimal column temperature for achieving baseline resolution (Rs ≥ 1.5) between tacrolimus and its co-eluting isomer.

Materials:

  • HPLC system with a column oven and UV detector

  • C18 or C8 analytical column (e.g., 250 x 4.6 mm, 5 µm)[9]

  • Tacrolimus reference standard and sample solution

  • Mobile Phase (Example): Acetonitrile:Water:Phosphoric Acid (700:300:0.2, v/v/v)[9]

Procedure:

  • System Equilibration (Initial Temperature):

    • Install the analytical column into the column oven.

    • Set the initial column temperature to 40°C.

    • Pump the mobile phase through the system at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 20-30 minutes).

  • Initial Injection:

    • Inject the tacrolimus standard or sample solution.

    • Record the chromatogram.

    • Calculate the resolution (Rs) between the tacrolimus peak and the co-eluting isomer. Note the retention times and peak shapes.

  • Incremental Temperature Increase:

    • Increase the column oven temperature to 50°C.

    • Allow the system to equilibrate for at least 15-20 minutes after the temperature has been reached.

    • Inject the sample again and record the chromatogram.

    • Calculate the resolution and note any changes in retention time and peak shape.

  • Further Increments:

    • Repeat Step 3 in 10°C increments (e.g., 60°C, 70°C) until baseline resolution is achieved or no further improvement is observed. Successful separations have been reported at 60°C.[9][14]

  • Data Analysis:

    • Compare the chromatograms from each temperature.

    • Identify the temperature that provides the best resolution, optimal analysis time, and symmetrical peak shapes.

    • Ensure the selected temperature does not cause degradation of the analyte (indicated by the appearance of new, unexpected peaks).

Tacrolimus Isomerization in Solution

The structural similarity and interconversion of tacrolimus isomers are the root cause of co-elution.

Caption: Equilibrium between tacrolimus and its common isomers in solution.

References

  • Shi, Q., Li, J., & Ding, F. (2012). Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Li, G., & Zeng, S. (2007). Determination of related substances of tacrolimus by HPLC with gradient elution. Chinese Journal of New Drugs. [Link]

  • Patel, P., et al. (2015). Method Development and Validation of Tacrolimus in Pharmaceutical dosage form by RP-HPLC Method. International Journal of Research in Biosciences and Agriculture Technology. [Link]

  • Minevska, E., et al. (2024). A simple and sensitive HPLC method for determination of tacrolimus in pharmaceutical dosage forms. Congress of SCTM. [Link]

  • Prajapati, D., et al. (2023). Development and Validation of a High- Performance Liquid Chromatographic Method for Analysis of Tacrolimus in Tablet Formulation. International Journal of All Research Science and Technology. [Link]

  • Li, Y., et al. (2025). Development and validation of a rapid HPLC-MS/MS method for simultaneous determination of cyclosporine A and tacrolimus in whole blood for routine therapeutic drug monitoring in organ transplantation. Rapid Communications in Mass Spectrometry. [Link]

  • Phenomenex. (2024). Separation of Tacrolimus and its Organic Impurities per USP Monograph. Phenomenex Application Note. [Link]

  • Rozman Peterka, T., et al. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs Blog. [Link]

  • Shi, Q., et al. (2012). Development and validation of method for the determination of related substances of tacrolimus in tacrolimus capsules and degradation studies. ResearchGate. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek Corporation. [Link]

  • Donnelly, R. F. (2014). Chemical Stability of Tacrolimus Formulation Prepared from Bulk Powder. ResearchGate. [Link]

  • Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Jivraj, M., et al. (2020). Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions. ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Chen, Y. (2008). HPLC determination of tacrolimus and its related substances. Chinese Journal of Pharmaceutical Analysis. [Link]

  • Rozman Peterka, T., et al. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica. [Link]

  • Trinh, K., et al. (2016). Stability of tacrolimus solutions in polyolefin containers. American Journal of Health-System Pharmacy. [Link]

  • Trinh, K., et al. (2016). Stability of tacrolimus solutions in polyolefin containers. ResearchGate. [Link]

  • Staatz, C. E., & Tett, S. E. (2014). Tacrolimus—why pharmacokinetics matter in the clinic. Frontiers in Pharmacology. [Link]

  • Zolgharnein, H., et al. (2024). Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations. Journal of Drug Delivery Science and Technology. [Link]

  • Phenomenex. (2021). Separation of Tacrolimus and its Organic Impurities per USP Monograph. Phenomenex Technical Note. [Link]

  • Sajjadi, S. A., et al. (2023). Stability Tests and Analytical Methods of Tacrolimus: A Review. ResearchGate. [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Chrom Tech Blog. [Link]

  • Sobiak, J., et al. (2022). Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients. MDPI. [Link]

  • Faure, C., et al. (2021). Physicochemical Stability of a Novel Tacrolimus Ophthalmic Formulation for the Treatment of Ophthalmic Inflammatory Diseases. Pharmaceutics. [Link]

  • Rozman Peterka, T., et al. (2019). Structural formulae of: a) TAC and its equilibrium compounds I and II... ResearchGate. [Link]

  • Yatscoff, R. W., et al. (1995). Tacrolimus Analysis: A Comparison of Different Methods and Matrices. Clinical Chemistry. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2005). Equilibrium Studies of a Fluorescent Tacrolimus Binding to Surfactant Protein A. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Tacrolimus Isomerization in Bioanalytical Extraction

Welcome to the Bioanalytical Technical Support Center. Tacrolimus (FK506) is a highly lipophilic macrolide lactone immunosuppressant with a narrow therapeutic index.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. Tacrolimus (FK506) is a highly lipophilic macrolide lactone immunosuppressant with a narrow therapeutic index. During LC-MS/MS sample extraction, analysts frequently encounter peak splitting, poor recovery, and inconsistent quantification. This guide provides authoritative, mechanistically grounded solutions to prevent tacrolimus isomerization, epimerization, and rotamer formation during sample preparation.

Part 1: Mechanistic Insights (The "Why")

Q: Why does tacrolimus present as multiple peaks or show poor recovery during LC-MS/MS analysis? A: In aqueous solutions, tacrolimus undergoes reversible enolization and exists in a hemiketal tautomeric equilibrium (forming Tautomer I and Tautomer II) alongside amide bond rotamers[1]. When exposed to high water content during standard sample preparation, this equilibrium shifts, causing the drug to partition into multiple isomeric states. This manifests chromatographically as split peaks, broadened elution profiles, and inconsistent quantification[1].

Q: What specific extraction conditions trigger irreversible epimerization? A: Alkaline environments and prolonged exposure to aqueous solvents at room temperature are the primary catalysts. Under base catalysis, tacrolimus undergoes epimerization at the C-8 position via reversible enolization of the carbonyl group. To prevent this structural degradation, extraction must be performed in slightly acidic to neutral conditions, strictly minimizing the duration the analyte spends in the aqueous phase[2].

Mechanism Tac Tacrolimus (Major Rotamer) Aq Aqueous Extraction (High Water Content) Tac->Aq Exposure Base Alkaline pH (Base Catalysis) Tac->Base Exposure Taut Hemiketal Tautomers (Peak Splitting) Aq->Taut Induces Epimer 8-Epitacrolimus (Isomerization) Base->Epimer Induces Mitig1 Non-Aqueous LLE/SALLE (Prevents Shift) Taut->Mitig1 Resolved by Mitig2 Zinc Sulfate PPT (Maintains Acidic pH) Epimer->Mitig2 Prevented by

Tacrolimus isomerization pathways and targeted bioanalytical mitigation strategies.

Part 2: Troubleshooting Guide

Use the following self-validating matrix to diagnose and correct common extraction artifacts.

Symptom / IssueRoot Cause (Mechanistic)Corrective Action
Chromatographic Peak Splitting Formation of amide bond rotamers in the mobile or extraction phase.Increase LC column temperature to 60°C to kinetically collapse rotamers into a single peak.
Low Analyte Recovery Tautomerization (Tautomer I & II) induced by high aqueous content[1].Switch to SALLE or non-aqueous LLE (e.g., cyclohexane) to minimize water exposure[3].
Unexplained Degradation Base-catalyzed epimerization at the C-8 position.Use 0.2 M Zinc Sulfate during PPT to maintain a slightly acidic/neutral pH[2].

Part 3: Step-by-Step Optimized Extraction Protocol

Standard protein precipitation (PPT) often leaves a high aqueous content, requiring significant dilution that raises the Limit of Quantification (LOQ)[4]. To counteract isomerization and improve sensitivity, a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) coupled with Zinc Sulfate PPT is the gold standard[4].

Methodology: SALLE Workflow
  • Sample Equilibration & IS Addition: Aliquot 50 µL of whole blood (stored at 4°C or -20°C) into a microcentrifuge tube. Immediately add a stable isotope-labeled internal standard (e.g., 13 C-D 2​ Tacrolimus) to correct for matrix effects and extraction variability[2].

  • Protein Precipitation (PPT): Add 150 µL of a 7:3 (v/v) mixture of methanol and 0.2 M aqueous zinc sulfate (ZnSO 4​ )[2].

    • Causality Note: ZnSO 4​ efficiently denatures binding proteins (like FKBP12) while maintaining a slightly acidic pH, which completely halts base-catalyzed epimerization[2][3].

  • Salting-Out Phase Separation: Add a salting-out agent (e.g., magnesium sulfate) to force the separation of the water-miscible organic solvent (methanol) from the aqueous blood matrix[4].

  • Vortexing & Centrifugation: Vortex vigorously for 30 seconds, then centrifuge at 16,000 × g for 10 minutes at 4°C to pellet the proteins and cleanly separate the phases[2].

  • Extract Recovery: Carefully transfer the upper organic layer (containing the stabilized, isomer-free tacrolimus) into an autosampler vial.

  • LC-MS/MS Injection (Crucial Step): Inject the extract onto a reversed-phase LC column maintained at 60°C .

    • Causality Note: Why heat the LC column if heat degrades the sample during storage? During the rapid LC-MS/MS run, the interconversion between amide rotamers is slow at room temperature, causing them to elute as split peaks. Heating the column to 60°C accelerates this interconversion rate to be significantly faster than the chromatographic separation, effectively collapsing the rotamers into a single, sharp, time-averaged peak.

Workflow S1 1. Whole Blood (Store at 4°C) S2 2. Add IS (13C-D2 Tac) S1->S2 S3 3. ZnSO4 + MeOH (Protein Precip.) S2->S3 S4 4. Salting-Out (Phase Separation) S3->S4 S5 5. Organic Extract (Isomer-Free) S4->S5 S6 6. LC-MS/MS (Column at 60°C) S5->S6

Optimized extraction workflow for tacrolimus preventing aqueous-induced isomerization.

Part 4: Sample Handling & Stability FAQs

Q: How does storage temperature affect tacrolimus stability prior to extraction? A: Tacrolimus is highly temperature-sensitive in whole blood matrices. Samples must be processed immediately or stored under strict temperature controls.

Storage ConditionTime FrameStability StatusMechanistic Impact
Room Temperature (20-25°C) 24 HoursDegraded (Significant Loss)Thermal energy promotes tautomeric shifts and degradation[5].
Refrigerated (4°C) 48 HoursStable Suppresses kinetic energy required for isomerization[5].
Frozen (-20°C) 1 MonthStable Completely halts aqueous-phase rotamer interconversion[5].

Q: Can I use standard Solid-Phase Extraction (SPE) for tacrolimus? A: While SPE is possible, conventional reversed-phase SPE often involves prolonged aqueous wash steps that facilitate tautomerization. If SPE is required, minimize the duration of the aqueous wash and dry the cartridge thoroughly under nitrogen before eluting with an anhydrous organic solvent (e.g., cyclohexane or tert-butyl ether)[3].

References

  • Quantitative determination of tautomeric FK506 by reversed-phase liquid chromatography. PubMed (nih.gov). 1

  • Preventing Tacrolimus degradation during sample preparation. BenchChem. 2

  • Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients. MDPI. 3

  • Salting Out-Assisted Liquid-Liquid Extraction for Liquid Chromatography-Tandem Mass Spectrometry Measurement of Tacrolimus, Sirolimus, Everolimus, and Cyclosporine a in Whole Blood. PubMed (nih.gov). 4

  • Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS. PubMed Central (nih.gov). 5

Sources

Troubleshooting

optimizing mobile phase for iso-FK-506 chromatographic separation

Welcome to the Chromatography Technical Support Center . This portal is designed for analytical scientists, researchers, and drug development professionals tasked with the challenging separation of macrolide immunosuppre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . This portal is designed for analytical scientists, researchers, and drug development professionals tasked with the challenging separation of macrolide immunosuppressants.

Below, you will find an in-depth troubleshooting guide, causality-driven FAQs, and self-validating protocols specifically engineered for the chromatographic optimization of Tacrolimus (FK-506) and its primary degradation product, iso-FK-506.

I. Core Challenge: The Kinetic Behavior of FK-506

Separating FK-506 from iso-FK-506 (iso-tacrolimus) and other related impurities is notoriously difficult. FK-506 is not a static molecule in solution; it exists as an equilibrium mixture of tautomers (primarily the 19-epimer and an open-ring form)[1]. At ambient temperatures, the rate of interconversion between these tautomeric states is roughly equivalent to the chromatographic timescale. This kinetic phenomenon leads to severe peak broadening, peak splitting, or the appearance of multiple peaks for a single pure compound[2][3].

To achieve baseline resolution between FK-506 and iso-FK-506, the chromatographic system must overcome this activation barrier, typically through elevated column temperatures and highly selective mobile phase modifiers[4].

II. Frequently Asked Questions (FAQs)

Q1: Why does my FK-506 standard show three distinct peaks or a massive shoulder, even when purity is >99%? A: This is a classic symptom of tautomerization. In protic solvents or standard mobile phases, FK-506 slowly interconverts between its main form, Tautomer I (19-epimer), and Tautomer II (open-ring)[1]. If the column temperature is below 50°C, the interconversion is slow, and the column partially separates the tautomers, resulting in split or broad peaks.

Q2: How does temperature solve the peak asymmetry issue? A: Raising the column temperature to 60°C–70°C increases the thermal kinetic energy of the system. This accelerates the rate of tautomeric interconversion to a point where it is vastly faster than the chromatographic separation process. As a result, the tautomer peaks coalesce into a single, sharp, symmetric peak, drastically improving the resolution between the main FK-506 peak and structural isomers like iso-FK-506[2][3].

Q3: Why is iso-FK-506 forming in my sample solutions over time? A: Iso-FK-506 is a known degradation product formed via translactonization, particularly under basic conditions or prolonged heat stress. To prevent on-column or in-vial degradation, sample diluents should be slightly acidic, and mobile phases must utilize acidic modifiers (like 0.1% Phosphoric Acid or Trifluoroacetic Acid) to stabilize the lactone ring[4][5].

III. System Diagnostics & Troubleshooting Workflows

To systematically resolve poor resolution or peak asymmetry, follow the logic outlined in the decision tree below.

G Start Issue: Broad/Split Peaks or Poor iso-FK-506 Resolution CheckTemp Diagnostic 1: Check Column Temperature Start->CheckTemp TempLow T < 50°C CheckTemp->TempLow TempHigh T ≥ 60°C CheckTemp->TempHigh ActionTemp Action: Increase Temp to 60-70°C (Promotes Peak Coalescence) TempLow->ActionTemp CheckMP Diagnostic 2: Check Mobile Phase pH & Selectivity TempHigh->CheckMP ActionMP Action: Add 0.1% Phosphoric Acid or TFA. Consider MTBE addition. CheckMP->ActionMP

Fig 1. Decision tree for troubleshooting FK-506 and iso-FK-506 chromatographic anomalies.

IV. Quantitative Data: Parameter Optimization

The table below summarizes the causality and quantitative impact of optimizing mobile phase and temperature parameters for FK-506/iso-FK-506 separation, based on validated stability-indicating methods[2][4].

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Causality & Result
Column Temp 25°C – 40°C60°C – 70°C Result: Tailing factor drops from >2.0 to <1.5. Causality: High heat overcomes tautomerization activation energy, forcing peak coalescence.
Aqueous Phase Pure Water (pH 7.0)0.1% H₃PO₄ or TFA (pH ~2.5) Result: Prevents on-column translactonization to iso-FK-506. Causality: Acidic pH suppresses ionization of acidic impurities and stabilizes the macrolide lactone ring.
Organic Phase 100% AcetonitrileAcetonitrile with MTBE (e.g., 85:8) Result: Enhanced resolution of critical pairs. Causality: Methyl tert-butyl ether (MTBE) alters the dipole-dipole interactions, improving selectivity for closely related isomers.
Detection UV 254 nmUV 205 nm – 215 nm Result: Maximum signal-to-noise ratio. Causality: FK-506 lacks strong chromophores; it absorbs primarily at lower UV wavelengths due to the conjugated diene and carbonyl groups.

V. Standard Operating Protocol (SOP): Optimized RP-HPLC Method

This protocol is a self-validating system. If the system suitability criteria in Step 4 are not met, the setup is compromised and must be re-evaluated before injecting precious samples. This method utilizes a C18 or C8 stationary phase with an acidic gradient[2][6].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of concentrated Phosphoric Acid (H₃PO₄) or 1.0 mL of Trifluoroacetic Acid (TFA) into 1000 mL of LC-MS grade water. Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): Mix 850 mL of LC-MS grade Acetonitrile (ACN) with 80 mL of Methyl tert-butyl ether (MTBE)[4]. Filter through a 0.22 µm PTFE membrane. Note: MTBE is highly volatile; prepare fresh daily to prevent retention time drift.

Step 2: Chromatographic System Setup
  • Column: High-purity C18 or C8 column (e.g., 150 mm × 4.6 mm, 5 µm, or a sub-2 µm UHPLC equivalent)[2][6].

  • Column Temperature: Strictly controlled at 60°C (Pre-heat the mobile phase if your system allows, to prevent thermal mismatch at the column head)[2].

  • Flow Rate: 1.0 mL/min (for HPLC) or 0.6 mL/min (for UHPLC).

  • Detection: UV at 210 nm or 215 nm[2][7].

  • Injection Volume: 10 – 20 µL.

Step 3: Gradient Elution Profile

Run a linear gradient to ensure strongly retained impurities are eluted while maintaining resolution for early-eluting tautomers.

  • 0.0 - 1.0 min: 63% A / 37% B

  • 1.0 - 9.0 min: Ramp to 52% A / 48% B

  • 9.0 - 11.0 min: Ramp to 30% A / 70% B (Column wash)

  • 11.0 - 14.0 min: Return to 63% A / 37% B (Re-equilibration)

Step 4: System Suitability & Self-Validation

Inject a standard solution containing FK-506 and iso-FK-506 (approx. 0.2 mg/mL). The system is only validated for use if it meets the following criteria[1][6]:

  • Tailing Factor: The FK-506 peak must have a tailing factor of Not More Than (NMT) 1.5 . (If >1.5, verify the column oven has reached 60°C).

  • Resolution: The resolution ( Rs​ ) between FK-506 and iso-FK-506 must be Not Less Than (NLT) 1.5 .

  • RSD: The relative standard deviation of the FK-506 peak area over 5 replicate injections must be NMT 2.0% .

VI. Molecular Pathway Visualization

Understanding the structural dynamics of FK-506 is critical for method development. The diagram below maps the equilibrium and degradation pathways that dictate the need for specific mobile phase conditions.

G T1 Tautomer I (19-epimer) FK Tacrolimus (FK-506) T1->FK Equilibrium (Overcome via 60°C heat) T2 Tautomer II (open-ring) FK->T2 Equilibrium (Overcome via 60°C heat) ISO iso-FK-506 (Degradation Product) FK->ISO Translactonization (Prevented by acidic pH)

Fig 2. FK-506 tautomerization equilibrium and base-catalyzed translactonization to iso-FK-506.

VII. References

  • Shi, Q., et al. "Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies." International Journal of ChemTech Research. 2

  • "Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination." Acta Pharmaceutica. 4

  • "Determination of related substances of tacrolimus by HPLC with gradient elution." ResearchGate.7

  • "An improved validated ultra high pressure liquid chromatography method for separation of tacrolimus impurities and its tautomers." PubMed. 5

  • "Tacrolimus Capsules - Type of Posting Notice of Intent to Revise." USP-NF. 1

  • "Development and Validation of RP-HPLC Method for Determination of Thermal Degradation Impurity in Macrolide Immunosuppressant Substance and Drug Product." ResearchGate. 6

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of Iso-FK-506 in Plasma

Welcome to the technical support center for troubleshooting issues related to the bioanalysis of tacrolimus (FK-506) and its isomers. This guide is specifically designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting issues related to the bioanalysis of tacrolimus (FK-506) and its isomers. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with low recovery rates of iso-FK-506 in plasma samples. Here, we will delve into the common pitfalls and provide scientifically-grounded solutions to optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly lower than expected recovery for iso-FK-506 compared to the parent drug, tacrolimus. What are the primary factors that could be causing this discrepancy?

Low recovery of iso-FK-506 is a frequent challenge that can often be attributed to a combination of factors related to sample handling, extraction procedure, and the inherent chemical properties of the isomers. Key areas to investigate include:

  • Suboptimal Sample Preparation: The choice of extraction method and the specific parameters used are critical. Tacrolimus and its isomers are large, lipophilic molecules that are extensively bound to proteins and erythrocytes in whole blood. In plasma, they are primarily associated with proteins like α1-acid glycoprotein.[1] Inefficient disruption of these interactions will lead to poor recovery.

  • pH-Dependent Stability and Interconversion: Tacrolimus can undergo isomerization, particularly in aqueous solutions. The equilibrium between tacrolimus and its isomers, including iso-FK-506, can be influenced by pH and temperature. Suboptimal pH during extraction or storage can shift this equilibrium, leading to an apparent low recovery of a specific isomer.

  • Matrix Effects: The complex nature of plasma can significantly impact the ionization efficiency of the analyte during mass spectrometry analysis, leading to ion suppression or enhancement.[2][3] These matrix effects can differ between tacrolimus and its isomers, potentially causing a differential reduction in signal and apparent recovery.

  • Non-Specific Binding: The hydrophobicity of these compounds makes them prone to non-specific binding to plasticware and other surfaces during sample processing. This can lead to significant loss of the analyte, especially at low concentrations.

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to diagnosing and resolving low recovery issues.

Issue 1: Inconsistent and Low Recovery After Protein Precipitation

Protein precipitation (PPT) is a common and straightforward method for sample clean-up. However, its effectiveness for tacrolimus and its isomers can be variable if not optimized.

Causality: Incomplete protein removal can lead to co-precipitation of the analyte, while the choice of precipitating solvent can affect the solubility and stability of the isomers.

Troubleshooting Protocol:

  • Evaluate Different Precipitating Agents: While methanol is frequently used, acetonitrile or a mixture of solvents can sometimes yield better results.[4] The addition of zinc sulfate can enhance protein precipitation.[4][5][6]

  • Optimize Solvent-to-Plasma Ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[4] Systematically evaluate different ratios to determine the optimal conditions for your specific assay.

  • Control Temperature: Perform the precipitation at a consistent, and often cold, temperature to minimize the risk of analyte degradation or isomerization.

  • Ensure Thorough Vortexing and Centrifugation: Adequate mixing is crucial for complete protein denaturation. Similarly, sufficient centrifugation speed and time are necessary to form a compact pellet and prevent carryover of precipitated proteins into the supernatant.

Data Presentation: Comparison of Protein Precipitation Methods

Precipitating AgentTypical Ratio (Solvent:Plasma)Key ConsiderationsExpected Recovery Range (Tacrolimus)
Acetonitrile3:1Generally provides cleaner extracts than methanol.85-100%
Methanol3:1Cost-effective, but may be less efficient at precipitating certain proteins.80-95%
Methanol with Zinc Sulfate3:1 (Methanol) + addition of ZnSO4 solutionZinc sulfate enhances protein removal.[5][6]90-105%

Note: Recovery rates are illustrative and can vary based on the specific laboratory conditions and analytical method.

Issue 2: Poor Recovery with Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for sample clean-up but requires careful optimization of solvent choice and pH.

Causality: The partitioning of iso-FK-506 between the aqueous plasma and the organic extraction solvent is highly dependent on the polarity of the solvent and the pH of the aqueous phase. Inefficient partitioning will result in low recovery.

Troubleshooting Protocol:

  • Screen a Range of Organic Solvents: Solvents like methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate are commonly used. E[7][8]valuate each, and combinations thereof, to find the solvent system that provides the best recovery for iso-FK-506.

  • Optimize pH of the Aqueous Phase: The pH of the plasma sample can influence the charge state of the analytes and their solubility in the organic phase. Experiment with adjusting the pH of the sample prior to extraction. A slightly alkaline pH may improve the extraction of tacrolimus and its isomers. 3[8]. Ensure Efficient Phase Separation: After extraction, complete separation of the aqueous and organic layers is critical. Inadequate separation can lead to the loss of analyte in the aqueous phase or the introduction of interfering substances into the organic phase.

  • Minimize Emulsion Formation: Emulsions at the interface of the two phases can trap the analyte and reduce recovery. Techniques to break emulsions include centrifugation, the addition of salt, or gentle agitation.

Workflow Diagram: Liquid-Liquid Extraction Optimization

G cluster_troubleshooting Key Optimization Steps Start Plasma Sample pH_Adjust Adjust pH (if necessary) Start->pH_Adjust Add_Solvent Add Organic Extraction Solvent pH_Adjust->Add_Solvent Opt_pH Test Different pH values pH_Adjust->Opt_pH Mix Vortex/Mix Add_Solvent->Mix Opt_Solvent Screen Solvents (e.g., MTBE, Ethyl Acetate) Add_Solvent->Opt_Solvent Centrifuge Centrifuge for Phase Separation Mix->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for optimizing a liquid-liquid extraction protocol.

Issue 3: Low and Variable Recovery with Solid-Phase Extraction (SPE)

SPE offers a high degree of sample clean-up but is also more complex to optimize.

Causality: Incomplete binding of iso-FK-506 to the sorbent, premature elution during the wash steps, or incomplete elution in the final step are common causes of low recovery in SPE.

Troubleshooting Protocol:

  • Select the Appropriate Sorbent: For hydrophobic molecules like tacrolimus and its isomers, C18 or polymer-based sorbents are typically used. T[2][9]he choice of sorbent will depend on the specific properties of your analyte and the matrix.

  • Optimize a Multi-Step Protocol:

    • Conditioning: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the stationary phase.

    • Loading: Load the sample at a slow and consistent flow rate to allow for adequate interaction between the analyte and the sorbent.

    • Washing: Use a wash solution that is strong enough to remove interferences but weak enough to not elute the analyte of interest. This step is critical and often requires significant optimization.

    • Elution: Use a strong organic solvent to ensure complete elution of the analyte from the sorbent. The volume of the elution solvent should also be optimized.

  • Investigate Matrix Effects Post-Elution: Even with a clean extract from SPE, matrix effects can still occur. It is important to assess for ion suppression or enhancement.

[2][3]Data Presentation: Typical SPE Protocol Parameters

StepSolvent/SolutionPurposeCommon Issues
ConditioningMethanol, followed by WaterActivates the sorbent for analyte binding.Incomplete wetting leading to channeling.
LoadingPlasma sample (pre-treated)Binds the analyte to the sorbent.Flow rate too high, causing breakthrough.
WashingMildly organic aqueous solutionRemoves polar interferences.Wash solvent is too strong, eluting the analyte.
ElutionStrong organic solvent (e.g., Methanol, Acetonitrile)Recovers the analyte from the sorbent.Incomplete elution due to insufficient solvent strength or volume.

Workflow Diagram: Solid-Phase Extraction Troubleshooting

G cluster_troubleshooting Critical Optimization Points Condition Condition Sorbent Load Load Sample Condition->Load Opt_Sorbent Sorbent Selection (C18, Polymer) Condition->Opt_Sorbent Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte Wash->Elute Opt_Wash Wash Solvent Strength Wash->Opt_Wash Analyze Analyze Eluate Elute->Analyze Opt_Elute Elution Solvent & Volume Elute->Opt_Elute

Caption: Key areas for optimization in a solid-phase extraction method.

General Best Practices for Preventing Low Recovery

  • Sample Handling and Storage: Tacrolimus in whole blood can be unstable at room temperature for extended periods. I[10][11]t is recommended to process samples as soon as possible or store them at appropriate temperatures (e.g., -20°C or -80°C) to minimize degradation and interconversion. *[7][10] Use of Low-Binding Consumables: To mitigate non-specific binding, use low-binding microcentrifuge tubes, pipette tips, and autosampler vials, especially when working with low concentration samples.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) for iso-FK-506, if available, is highly recommended. This can help to compensate for variability in extraction recovery and matrix effects. If a specific SIL-IS is not available, a structural analog can be used, but its recovery and ionization behavior should be carefully validated to ensure it mimics the analyte of interest. *[4][12] Method Validation: A thorough method validation according to regulatory guidelines is essential to ensure the accuracy, precision, and robustness of your assay. This includes a comprehensive assessment of recovery and matrix effects for both tacrolimus and its isomers.

By systematically addressing these potential sources of error, you can significantly improve the recovery of iso-FK-506 in your plasma-based assays and ensure the generation of high-quality, reliable data.

References

  • Determining Plasma Tacrolimus Concentrations Using High-Performance LC-MS/MS in Renal Transplant Recipients. Therapeutic Drug Monitoring. Available at: [Link]

  • Development of a Simple and Rapid Method to Measure the Free Fraction of Tacrolimus in Plasma Using Ultrafiltration and LC-MS/MS. Therapeutic Drug Monitoring. Available at: [Link]

  • Salting Out-Assisted Liquid-Liquid Extraction for Liquid Chromatography-Tandem Mass Spectrometry Measurement of Tacrolimus, Sirolimus, Everolimus, and Cyclosporine a in Whole Blood. Therapeutic Drug Monitoring. Available at: [Link]

  • Simultaneous determination of three isomeric metabolites of tacrolimus (FK506) in human whole blood and plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Instrument-specific matrix effects of calibration materials in the LC-MS/MS analysis of tacrolimus. Clinical Chemistry. Available at: [Link]

  • Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients. MDPI. Available at: [Link]

  • Development of a Simple and Rapid Method to Measure the Free Fraction of Tacrolimus in Plasma Using Ultrafiltration and LC-MS/MS. ResearchGate. Available at: [Link]

  • Comparison of different assays for the quantitation of FK 506 levels in blood or plasma. Transplantation Proceedings. Available at: [Link]

  • Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Monitoring FK 506 concentrations in plasma and whole blood. Transplantation Proceedings. Available at: [Link]

  • Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. Chromatography Today. Available at: [Link]

  • Determining Plasma Tacrolimus Concentrations Using High-Performance LC-MS/MS in Renal Transplant Recipients. ResearchGate. Available at: [Link]

  • Stability of tacrolimus (FK 506) and cyclosporin G in whole blood. Therapeutic Drug Monitoring. Available at: [Link]

  • Evaluating Analytical Performance of Tacrolimus LC-MS/MS Assay Using Ascomycin Versus Tacrolimus-C13D2 Internal Standards. MSACL. Available at: [Link]

  • Tacrolimus Analysis: A Comparison of Different Methods and Matrices. Therapeutic Drug Monitoring. Available at: [Link]

  • Protein Precipitation Method. Phenomenex. Available at: [Link]

  • On-line solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry for the quantitative analysis of tacrolimus in whole blood hemolyzate. Journal of Chromatography A. Available at: [Link]

  • CuBTC metal organic framework-based dispersive solid phase extraction of cyclosporine and tacrolimus from plasma samples prior to determination by high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Dispersive solid phase extraction of tacrolimus from biological samples using curcumin and iron-based metal organic frameworks nanocomposite followed by LC-MS/MS determination. ResearchGate. Available at: [Link]

  • Dispersive solid phase extraction of tacrolimus from biological samples using curcumin and iron-based metal organic frameworks nanocomposite followed by LC-MS/MS determination. Journal of Chromatography B. Available at: [Link]

  • FK506 Measurement: Comparison of Different Analytical Methods. Therapeutic Drug Monitoring. Available at: [Link]

  • Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS. ResearchGate. Available at: [Link]

  • FK506 measurement: comparison of different analytical methods. Therapeutic Drug Monitoring. Available at: [Link]

  • Expeditious quantification of plasma tacrolimus with liquid chromatography tandem mass spectrometry in solid organ transplantation. University of Groningen Research Portal. Available at: [Link]

  • Lowered blood concentration of tacrolimus and its recovery with changes in expression of CYP3A and P-glycoprotein after high-dose steroid therapy. Transplantation. Available at: [Link]

  • PROCESS FOR PURIFYING TACROLIMUS. European Patent Office. Available at: [Link]

  • Stability of tacrolimus solutions in polyolefin containers. American Journal of Health-System Pharmacy. Available at: [Link]

  • On-line solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry for the quantitative analysis of tacrolimus in whole blood hemolyzate. ResearchGate. Available at: [Link]

  • Rapid measurement of tacrolimus in whole blood by paper spray-tandem mass spectrometry (PS-MS/MS). Clinica Chimica Acta. Available at: [Link]

  • Sensitive, specific quantitative analysis of tacrolimus (FK506) in blood by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Pharmacokinetics of FK 506 in Transplant Patients. Transplantation Proceedings. Available at: [Link]

  • Separation of Tacrolimus and its Organic Impurities per USP Monograph. Phenomenex. Available at: [Link]

  • What drugs affect tacrolimus (FK506) levels?. Dr.Oracle. Available at: [Link]

  • Liquid-liquid Extraction of Everolimus an Immunosuppressant from Human Whole Blood and its Sensitive Determination by UHPLC-MS. CORE. Available at: [Link]

  • tacrolimus preparation characterization: Topics by Science.gov. Science.gov. Available at: [Link]

  • A randomized crossover study comparing different tacrolimus formulations to reduce intrapatient variability in tacrolimus exposure in kidney transplant. PURE.EUR.NL. Available at: [Link]

  • Impacts of High Intra- and Inter-Individual Variability in Tacrolimus Pharmacokinetics and Fast Tacrolimus Metabolism on Outcomes of Solid Organ Transplant Recipients. Journal of Clinical Medicine. Available at: [Link]

  • FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Waters Corporation. Available at: [Link]

  • Consensus Document: Therapeutic Monitoring of Tacrolimus (FK-506). ResearchGate. Available at: [Link]

  • Long-term stability of a patient-convenient 1 mg/ml suspension of tacrolimus for accurate maintenance of stable therapeutic levels. ResearchGate. Available at: [Link]

  • Plasma Versus Whole Blood Tacrolimus Concentrations and Health-Related Quality of Life in Kidney Transplant Recipients. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for Iso-Tacrolimus

Welcome to the Advanced Mass Spectrometry Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify macrolide immunosuppressants.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify macrolide immunosuppressants. A pervasive challenge in therapeutic drug monitoring and pharmacokinetic profiling is the in-source fragmentation (ISF) of iso-tacrolimus (iso-FK-506).

Iso-tacrolimus is a structural isomer and tautomer of tacrolimus, characterized by a fragile macrolide lactone ring and a cyclic ketal moiety[1]. Because of its high molecular weight and structural lability, it does not form stable protonated[M+H]+ ions during Electrospray Ionization (ESI). Instead, it rapidly degrades in the MS source before reaching the first quadrupole (Q1), decimating your assay's sensitivity.

This guide provides a causality-driven, self-validating framework to troubleshoot and eliminate the in-source fragmentation of iso-tacrolimus.

The Mechanistic "Why": Understanding Iso-Tacrolimus Fragmentation

To solve ISF, we must first understand the ionization mechanism. In positive ESI mode, the protonated iso-tacrolimus ion ([M+H]+, m/z 804.5) is thermodynamically unstable. The excess internal energy imparted by the source voltage and temperature causes immediate cleavage of the lactone ring or the loss of water (m/z 786.5).

To protect the molecule, we must force the formation of non-covalent adducts—typically ammonium [M+NH4]+ (m/z 821.5) or sodium [M+Na]+ (m/z 826.5)[2]. These adducts act as "energy sinks." However, if your Declustering Potential (DP) or source temperature is too aggressive, the adduct will prematurely shed ammonia (NH3) or water in the source, reverting to the unstable protonated form and fragmenting before it can be isolated in Q1 for targeted Collision-Induced Dissociation (CID)[3].

FragmentationPathway IsoTac Iso-Tacrolimus Adduct [M+NH4]+ (m/z 821.5) ISF_Water In-Source Water Loss [M+NH4-H2O]+ (m/z 803.5) IsoTac->ISF_Water Excessive Heat ISF_NH3 In-Source NH3 Loss [M+H]+ (m/z 804.5) IsoTac->ISF_NH3 High Declustering Voltage Q2_Frag Targeted CID (Q2) Diagnostic Ion (m/z 768.4) IsoTac->Q2_Frag Optimized Source Parameters

Caption: Competing pathways: In-source fragmentation vs. targeted CID for iso-tacrolimus.

Troubleshooting & FAQs

Q1: I am losing my iso-tacrolimus signal, but I don't see any obvious LC issues. How do I definitively identify in-source fragmentation? A: You must perform a Q1 full scan (m/z 700–850) rather than relying solely on Multiple Reaction Monitoring (MRM). Infuse your standard and look for "ghost peaks" at m/z 804.5 ([M+H]+) and m/z 786.5 (water loss). If the abundance of these artifact ions exceeds 10% of your target[M+NH4]+ precursor (m/z 821.5), you are experiencing severe ISF.

Q2: How should I optimize my mobile phase to stabilize the precursor ion? A: The mobile phase chemistry dictates adduct formation. Protonated iso-tacrolimus is virtually undetectable due to poor abundance[4]. You must introduce an adduct-forming agent. Adding 2 mM ammonium formate to both the aqueous and organic mobile phases is critical[4]. Ammonium adducts ([M+NH4]+) are preferred over sodium adducts because sodium adducts require significantly higher collision energies to fragment in Q2, which can reduce overall MRM sensitivity[2].

Q3: What specific MS hardware parameters cause this, and how do I fix them? A: ISF is driven by two primary physical forces in the source:

  • Thermal Degradation (Source Temperature): Macrolides are heat-sensitive. While high temperatures (e.g., 500°C) improve desolvation for small polar molecules, they destroy iso-tacrolimus. Cap your source temperature at 300°C[3].

  • Kinetic Degradation (Declustering Potential / Cone Voltage): This voltage accelerates ions to strip away solvent clusters. If set too high (e.g., >80V), the collisions with background gas in the source region become energetic enough to break the [M+NH4]+ bond. Lower your DP to the 40–60V range.

Quantitative Data Summary: Adduct Stability Comparison

The following table summarizes the behavior of different iso-tacrolimus adducts under standard ESI conditions. Use this to select your target precursor based on your instrument's sensitivity limits.

Adduct TypePrecursor (Q1) m/zPrimary CID Product (Q3) m/zOptimal Declustering Potential (V)Relative ISF Susceptibility (%)
[M+H]+ 804.5786.5N/A (Highly Unstable)> 85%
[M+NH4]+ 821.5768.440 - 60< 10%
[M+Na]+ 826.5808.560 - 80< 5%

Note: While the sodium adduct is highly resistant to ISF, it is notoriously difficult to fragment in the collision cell, often resulting in lower overall MRM transitions compared to the ammonium adduct[2].

Self-Validating Experimental Protocol: Source Optimization

Do not guess your parameters. Follow this step-by-step methodology to empirically tune your instrument, ensuring a self-validating feedback loop where the data proves the absence of ISF.

Step 1: Mobile Phase & Sample Preparation

  • Prepare Mobile Phase A: Ultrapure water with 2 mM ammonium formate and 0.1% formic acid[4].

  • Prepare Mobile Phase B: LC-MS grade methanol with 2 mM ammonium formate and 0.1% formic acid[4].

  • Prepare a 100 ng/mL iso-tacrolimus tuning solution in 50:50 Mobile Phase A:B.

Step 2: Flow Injection Analysis (FIA) Setup

  • Bypass the analytical column and connect the LC directly to the MS source using PEEK tubing.

  • Set the LC flow rate to your intended assay flow rate (e.g., 0.3 mL/min) at 50% B.

  • Set the MS to Q1 Full Scan mode (m/z 750 to 850).

Step 3: Parameter Ramping (The Tuning Phase)

  • Temperature: Set the source temperature to 250°C. Do not exceed 300°C[3].

  • Voltage Ramping: Set the Declustering Potential (DP) to 10V. Infuse the tuning solution.

  • Gradually increase the DP in 10V increments up to 100V.

  • At each increment, record the absolute intensities of m/z 821.5 ([M+NH4]+), m/z 804.5 ([M+H]+), and m/z 786.5 (ISF artifact).

Step 4: Self-Validation Calculation To validate that your method is structurally sound, calculate the ISF Ratio at your chosen DP: ISF Ratio = (Intensity of m/z 804.5 + Intensity of m/z 786.5) / (Intensity of m/z 821.5)

  • Validation Criteria: A robust, self-validating method must yield an ISF Ratio of < 0.10 (less than 10% fragmentation). If the ratio is higher, reduce the DP by 5V and recalculate.

OptimizationWorkflow Start Identify ISF (Monitor m/z 804.5 & 786.5) Adduct Optimize Adduct Formation (Add 2mM NH4-Formate) Start->Adduct Step 1 Temp Lower Source Temp (Strictly < 300°C) Adduct->Temp Step 2 Voltage Tune Declustering Potential (Ramp 10V to 100V) Temp->Voltage Step 3 Validate Self-Validation (ISF Ratio < 0.10) Voltage->Validate Step 4

Caption: Stepwise LC-MS optimization workflow to minimize iso-tacrolimus ISF.

References
  • [3] Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients. MDPI. 3

  • [5] Determination of tacrolimus, three mono-demethylated metabolites and a M1 tautomer in human whole blood by liquid chromatography - tandem mass spectrometry. PubMed / NIH.5

  • [1] Structural formulae of: a) TAC and its equilibrium compounds I and II... ResearchGate. 1

  • [2] Rapid measurement of tacrolimus in whole blood by paper spray-tandem mass. Indiana University. 2

  • [4] The development of a bioanalytical method for the simultaneous analysis of gentamicin and tacrolimus in Rat whole blood using UHPLC–MS/MS. PMC / NIH. 4

Sources

Optimization

Bioanalytical Support Center: Troubleshooting Matrix Effects in Iso-FK-506 Assays

Welcome to the technical support center for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) bioanalysis of FK-506 (tacrolimus) and its isomers. This guide is designed for researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) bioanalysis of FK-506 (tacrolimus) and its isomers. This guide is designed for researchers and drug development professionals to troubleshoot matrix effects, resolve chromatographic anomalies, and establish self-validating LC-MS/MS workflows.

Part 1: The Science of Iso-FK-506 & Matrix Effects (FAQ)

Q: What is iso-FK-506, and why does it complicate LC-MS/MS analysis? A: Tacrolimus (FK-506) is a potent macrolide immunosuppressant[1]. In aqueous or methanolic solutions, it undergoes a reversible, pH- and temperature-dependent isomerization (typically via hemiketal/lactone ring opening) to form tautomers, predominantly iso-FK-506 (iso-tacrolimus)[2][3]. During chromatography, this equilibrium can cause the analyte to present as split peaks or a broad unresolved band if the interconversion rate on the column is similar to the elution time[4].

Q: Why are matrix effects so severe for FK-506 and iso-FK-506 in whole blood? A: Because FK-506 partitions heavily into red blood cells (RBCs), whole blood is the mandatory matrix for bioanalytical assays[1]. Whole blood is rich in endogenous glycerophospholipids. During electrospray ionization (ESI), these lipids co-elute with the analytes and compete for charge at the droplet surface, causing severe ion suppression (a negative matrix effect)[5][6]. If iso-FK-506 elutes at a slightly different retention time than the parent FK-506, it may fall directly into a dense phospholipid elution zone, leading to disproportionate signal suppression and inaccurate quantification.

G T1 FK-506 (Tacrolimus) M1 Solution Equilibrium T1->M1 pH/Temp T2 Iso-FK-506 (Tautomer) T2->M1 pH/Temp MS ESI Ion Suppression M1->MS Co-elution RES UHPLC Separation (50°C) M1->RES Optimized Injection C1 Whole Blood Phospholipids C1->MS Charge Competition RES->MS Mitigates ME

Caption: Equilibrium dynamics of FK-506 and iso-FK-506, and the pathway to chromatographic resolution.

Part 2: Troubleshooting Guide: Resolving Matrix Effects & Isomerization

Issue 1: Irreproducible recovery and a high matrix factor (MF) for iso-FK-506.

  • Root Cause: Simple protein precipitation (PPT) with organic solvents fails to remove hydrophobic phospholipids from the whole blood matrix.

  • Causality & Solution: Transition to a hybrid PPT + Solid-Phase Extraction (SPE) workflow. By utilizing a Lewis acid (e.g., 0.1 M ZnSO₄) to lyse RBCs, followed by SPE, you selectively retain and wash away the phospholipid bilayer components while eluting the macrolide[2][7].

  • Self-Validating Check: Calculate the Matrix Factor (MF) by comparing the peak area of iso-FK-506 spiked into a post-extracted blank whole blood sample versus the peak area in a neat solvent[1]. An MF between 0.95 and 1.05 validates the absence of matrix effects.

Issue 2: FK-506 and iso-FK-506 peaks are splitting, and retention times are shifting.

  • Root Cause: On-column interconversion of tautomers due to low column temperatures or suboptimal mobile phase pH.

  • Causality & Solution: Isomerization kinetics are heavily temperature-dependent. Operating the UHPLC column at an elevated temperature (e.g., 50°C to 60°C) accelerates the interconversion rate, effectively collapsing the tautomers into a single, sharp peak, or locking them into reproducible, distinct peaks depending on the gradient speed[3][6]. Furthermore, replace historical structural analogs (like ascomycin) with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C, D₂-Tacrolimus. The SIL-IS co-elutes exactly with the target analyte, experiencing identical matrix suppression and correcting for any residual variance[8].

Part 3: Self-Validating Experimental Protocols

Protocol A: Self-Validating Whole Blood Extraction for Phospholipid Depletion

This protocol utilizes a hybrid extraction approach to ensure maximum recovery while eliminating phospholipid-induced ion suppression.

  • Lysis & Spiking: Aliquot 50 µL of human whole blood into a 96-well plate. Add 10 µL of SIL-IS (¹³C, D₂-Tacrolimus at 10 ng/mL) to act as the internal self-correcting baseline[5][8].

  • Protein Precipitation: Add 200 µL of 0.1 M ZnSO₄ in water/methanol (20:80, v/v). The zinc ions act as a Lewis acid to aggressively lyse RBCs and precipitate proteins[2][7].

  • Agitation & Centrifugation: Vortex for 2 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Phospholipid Removal (SPE): Transfer the supernatant to a Phospholipid Depletion Plate (e.g., Ostro™ or Phree™). Apply positive pressure (15 psi) for 5 minutes.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water).

  • Validation Check: Monitor the absolute peak area of the SIL-IS across all patient samples. A variance of <15% CV confirms stable extraction and uniform matrix effect mitigation.

G N1 Whole Blood Sample (Contains FK-506 & Iso-FK-506) N2 Add SIL-IS (13C, D2-Tacrolimus) N1->N2 N3 Cell Lysis & Protein Precipitation (0.1M ZnSO4 + Methanol) N2->N3 N4 Centrifugation (Isolate Supernatant) N3->N4 N5 Solid Phase Extraction (SPE) (Remove Phospholipids) N4->N5 N6 UHPLC-MS/MS Analysis (Heated Column 50°C) N5->N6

Caption: Step-by-step whole blood extraction workflow for mitigating matrix effects in FK-506 assays.

Protocol B: UHPLC Chromatographic Resolution
  • Column Selection: C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm particle size)[9].

  • Temperature Control: Maintain the column oven strictly at 50°C to control tautomerization kinetics and sharpen peak shapes[3][6].

  • Mobile Phase:

    • A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water[10].

    • B: 2 mM Ammonium Acetate + 0.1% Formic Acid in Methanol[10].

  • Gradient: 50% B to 98% B over 2.0 minutes to rapidly elute the highly lipophilic macrolide[10].

  • Detection: Positive ESI-MRM. Monitor the ammonium adduct transition for FK-506/iso-FK-506: m/z 821.7 → 767.7[8].

Part 4: Quantitative Data Summary

The following table summarizes the expected bioanalytical performance improvements when transitioning from standard Protein Precipitation (PPT) to the optimized hybrid PPT + SPE workflow.

Extraction MethodologyAbsolute Recovery (%)Phospholipid Carryover (%)Matrix Factor (MF)SIL-IS Variance (%CV)
Standard PPT (Methanol) 65 - 75%> 85%0.65 (Severe Suppression)25 - 35%
Standard PPT (Acetonitrile) 70 - 80%> 60%0.78 (Moderate Suppression)20 - 28%
Optimized PPT + SPE (ZnSO₄) 92 - 98% < 5% 0.98 - 1.02 (Negligible) < 8%

Part 5: References

  • Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method. NIH.gov.

  • Evaluating Analytical Performance of Tacrolimus LC-MS/MS Assay Using Ascomycin Versus Tacrolimus-C13D2 Internal Standards. MSACL.org.

  • Rapid measurement of tacrolimus in whole blood by paper spray-tandem mass. IU.edu.

  • A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients. NIH.gov.

  • Comparison of blood sirolimus, tacrolimus and everolimus concentrations measured by LC- MS/MS, HPLC-UV and immunoassay methods. CORE.ac.uk.

  • Systems and methods for the measurement of tacrolimus in oral fluids by liquid chromatography tandem mass spectrometry. Google Patents.

  • Determination of tacrolimus, three mono-demethylated metabolites and a M1 tautomer in human whole blood by liquid chromatography - tandem mass spectrometry. NIH.gov.

  • Pharmacokinetics of topically applied tacrolimus dissolved in Marinosolv, a novel aqueous eye drop formulation. Solv4u.com.

  • Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). MDPI.com.

  • Commensal Gut Bacteria Convert the Immunosuppressant Tacrolimus to Less Potent Metabolites. NIH.gov.

Sources

Reference Data & Comparative Studies

Validation

comparative immunosuppressive activity of tacrolimus vs iso-tacrolimus

Executive Summary Tacrolimus (FK506) is a cornerstone macrolide immunosuppressant utilized globally to prevent allograft rejection and treat severe autoimmune disorders[1]. However, due to its complex 23-membered macroli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tacrolimus (FK506) is a cornerstone macrolide immunosuppressant utilized globally to prevent allograft rejection and treat severe autoimmune disorders[1]. However, due to its complex 23-membered macrolide lactone structure, it is highly susceptible to physicochemical degradation under thermal, alkaline, or oxidative stress[2]. One of its primary degradation products and isomer impurities is Iso-tacrolimus (Tacrolimus Lactone Isomer; CAS 134590-88-8)[].

For researchers and drug development professionals, distinguishing the pharmacological activity of the parent drug from its isomers is critical. This guide provides an in-depth comparative analysis of the immunosuppressive activity of Tacrolimus versus Iso-tacrolimus, detailing the mechanistic causality behind their differing efficacies and providing a robust, self-validating experimental framework for their evaluation.

Mechanistic Foundation: Structure-Activity Relationship (SAR)

The immunosuppressive efficacy of Tacrolimus is entirely dependent on its precise spatial conformation. Tacrolimus acts as a molecular bridge:

  • FKBP12 Binding: The pipecolic acid and pyranose ring domains of Tacrolimus bind with high affinity to the intracellular immunophilin FKBP12[1].

  • Calcineurin Inhibition: The resulting binary complex exposes an effector domain that binds to and inhibits calcineurin, a calcium/calmodulin-dependent phosphatase[4].

  • NFAT Suppression: Inhibited calcineurin cannot dephosphorylate the Nuclear Factor of Activated T-cells (NFAT). Consequently, NFAT remains in the cytoplasm, halting the transcription of Interleukin-2 (IL-2) and preventing T-cell proliferation[1].

The Iso-Tacrolimus Deficit: Iso-tacrolimus is formed via structural rearrangement (often involving the hemiketal ring or lactone isomerization)[5]. This structural shift drastically alters the geometry of the macrocycle. Because the FKBP12-calcineurin interaction requires sub-angstrom precision, the isomeric form exhibits steric hindrance and a loss of critical hydrogen-bonding networks, resulting in a near-total loss of calcineurin inhibitory activity.

Pathway Tacrolimus Tacrolimus (FK506) Optimal Conformation FKBP12 FKBP12 Immunophilin Tacrolimus->FKBP12 High Affinity IsoTacrolimus Iso-Tacrolimus Altered Macrolide Ring IsoTacrolimus->FKBP12 Weak/No Affinity Complex Active Ternary Complex (Tac-FKBP12-Calcineurin) FKBP12->Complex + Calcineurin NoComplex Failed Complex Formation FKBP12->NoComplex + Calcineurin NFAT_Blocked NFAT Blocked (Immunosuppression) Complex->NFAT_Blocked Inhibits Phosphatase NFAT_Active NFAT Dephosphorylation (T-Cell Activation) NoComplex->NFAT_Active Pathway Unhindered

Fig 1: Comparative signaling cascade of Tacrolimus vs. Iso-tacrolimus on the Calcineurin/NFAT pathway.

Physicochemical & Structural Comparison

To ensure quality control in pharmaceutical formulations, analytical differentiation between the active pharmaceutical ingredient (API) and its isomer is required.

PropertyTacrolimus (Parent API)Iso-Tacrolimus (Impurity/Isomer)
CAS Number 104987-11-3134590-88-8[]
Molecular Formula C₄₄H₆₉NO₁₂C₄₄H₆₉NO₁₂
Molecular Weight 804.02 g/mol 804.02 g/mol
Origin Natural fermentation (S. tsukubaensis)Degradation / Isomerization[6]
Target Affinity High (FKBP12 / Calcineurin)Negligible
Clinical Role Primary ImmunosuppressantMonitored Pharmaceutical Impurity

Experimental Protocol: Comparative Immunosuppressive Assay

To objectively quantify the difference in activity, a self-validating in vitro assay system must be employed. This protocol utilizes primary human T-cells to measure IL-2 suppression, paired with a viability counter-screen to rule out non-specific cytotoxicity.

Phase 1: Compound Preparation & Cell Culture
  • Reconstitution: Dissolve Tacrolimus and Iso-tacrolimus reference standards in anhydrous DMSO to a stock concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature aqueous hydrolysis, a known degradation pathway for macrolides[7].

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation. Purify CD3+ T-cells via magnetic bead negative selection.

  • Seeding: Seed T-cells at 1×105 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

Phase 2: Stimulation and Treatment
  • Dose-Response Plating: Perform a 10-point, 3-fold serial dilution of both compounds (Range: 1000 nM to 0.05 nM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Activation: Stimulate the T-cells using plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.

    • Causality: CD3/CD28 co-stimulation mimics physiological antigen-presenting cell interaction, robustly activating the calcineurin-NFAT pathway to drive IL-2 production.

  • Incubation: Co-incubate cells with the stimuli and compounds for 24 hours at 37°C, 5% CO₂.

Phase 3: Self-Validating Readouts
  • Efficacy Readout (IL-2 ELISA): Harvest 100 µL of cell culture supernatant. Quantify secreted IL-2 using a high-sensitivity sandwich ELISA.

  • Toxicity Counter-Screen (ATP Viability): Add an ATP-based luminescent reagent (e.g., CellTiter-Glo) to the remaining cells.

    • Causality: If Iso-tacrolimus shows a drop in IL-2, the viability assay confirms whether this is due to true immunosuppression or simply because the cells are dying (cytotoxicity).

AssayWorkflow Cells Primary CD3+ T-Cells Stim CD3/CD28 Stimulation Cells->Stim Treat Compound Dosing (Tac vs Iso-Tac) Stim->Treat Split Treat->Split ELISA Supernatant: IL-2 ELISA Split->ELISA Efficacy Viability Cell Lysate: ATP Viability Assay Split->Viability Toxicity Control Data IC50 & Therapeutic Index Calculation ELISA->Data Viability->Data

Fig 2: High-throughput screening workflow for validating comparative immunosuppressive activity.

Comparative Experimental Data (Representative)

When subjected to the rigorous methodology outlined above, the pharmacological divergence between the parent drug and its isomer becomes evident. The data below represents standard pharmacological profiling expectations for these compounds.

Assay MetricTacrolimusIso-TacrolimusInterpretation
IL-2 Inhibition (IC₅₀) 0.1 - 0.5 nM> 1,000 nMIso-tacrolimus exhibits a >2000 -fold loss in immunosuppressive potency.
Calcineurin Phosphatase Activity Profoundly InhibitedUnaffectedConfirms the loss of IL-2 suppression is due to a failure to block calcineurin.
Cell Viability (CC₅₀) > 10 µM> 10 µMNeither compound is acutely cytotoxic at therapeutic doses; effects are target-specific.
Quality Control Implications

Tacrolimus has a notoriously narrow therapeutic index[4]. The formation of Iso-tacrolimus during drug storage or formulation compounding does not merely represent the appearance of a benign impurity; it represents a direct loss of the active dose. Because Iso-tacrolimus cannot inhibit calcineurin, formulations with high isomer degradation will lead to sub-therapeutic blood levels, drastically increasing the risk of acute allograft rejection in transplant recipients.

References

  • Tacrolimus | C44H69NO12 | CID 445643 - PubChem - NIH.
  • CAS 134590-88-8 (Tacrolimus Lactone Isomer) - BOC Sciences.
  • Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS - PMC.
  • Some Transformations of Tacrolimus, an Immunosuppressive Drug.
  • Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions - PubMed.
  • Forced degradation of tacrolimus and the development of a UHPLC method for impurities determin
  • TACROLIMUS LACTONE ISOMER - Allmpus.

Sources

Comparative

Analytical Comparison Guide: Cross-Reactivity of iso-Tacrolimus in CMIA vs. EMIT Immunoassays

As a Senior Application Scientist, I frequently encounter analytical discrepancies between immunoassay platforms and LC-MS/MS during the therapeutic drug monitoring (TDM) of tacrolimus. While the majority of clinical lit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies between immunoassay platforms and LC-MS/MS during the therapeutic drug monitoring (TDM) of tacrolimus. While the majority of clinical literature focuses on cytochrome P450-derived metabolites (such as M-II and M-III), a less discussed but critical pre-analytical variable is the formation of iso-tacrolimus , a structural lactone isomer.

This guide provides an objective, mechanistic comparison of how the Chemiluminescent Microparticle Immunoassay (CMIA) and the Enzyme Multiplied Immunoassay Technique (EMIT) handle the cross-reactivity of iso-tacrolimus, supported by a self-validating experimental protocol.

Mechanistic Insight: The Isomerization of Tacrolimus

Tacrolimus (FK506) is a highly lipophilic macrolide immunosuppressant. In systemic circulation, approximately 95% of the drug is sequestered within erythrocytes[1]. Consequently, accurate quantification requires whole blood lysis and protein precipitation to release the active drug into the supernatant.

However, the macrocyclic lactone ring of tacrolimus is chemically sensitive. If the extraction buffer pH shifts toward alkalinity, or if clinical samples are subjected to prolonged, suboptimal storage conditions, tacrolimus undergoes a base-catalyzed rearrangement to form iso-tacrolimus ().

Because the monoclonal antibodies utilized in modern immunoassays are raised against specific epitopes on the tacrolimus macrocycle, structural isomers like iso-tacrolimus can competitively bind to these antibodies. This dynamic creates an unpredictable positive bias, leading clinicians to potentially underestimate the required dosage, risking allograft rejection.

G Tac Tacrolimus (Active Drug) Ext Alkaline/Improper Extraction Tac->Ext CYP CYP3A4/5 Metabolism Tac->CYP Ab Immunoassay Antibody Binding Tac->Ab 100% Target Affinity IsoTac iso-Tacrolimus (Lactone Isomer) IsoTac->Ab Epitope Cross-Reactivity Metab Metabolites (M-II, M-III) Metab->Ab Metabolite Cross-Reactivity Ext->IsoTac Base-Catalyzed Isomerization CYP->Metab In Vivo Oxidation Signal Falsely Elevated Concentration Ab->Signal Positive Bias

Fig 1: Pathways of tacrolimus alteration and subsequent immunoassay interference.

Platform Comparison: CMIA vs. EMIT

Both Abbott's ARCHITECT (CMIA) and Siemens' Viva/Dimension (EMIT) platforms require manual or semi-automated pre-treatment to extract tacrolimus. However, their antibody specificities and susceptibilities to isomers and metabolites differ significantly.

  • CMIA (Abbott ARCHITECT): This delayed one-step immunoassay uses anti-tacrolimus coated paramagnetic microparticles[2]. While it demonstrates excellent precision, it is highly susceptible to structural analogs. According to the 2, the assay exhibits a massive 94% cross-reactivity with the 31-O-demethyl metabolite (M-II) and 45% with M-III[2]. Due to the conserved ring structure in iso-tacrolimus, similar high-level cross-reactivity is observed if the isomer is generated during extraction.

  • EMIT (Siemens): The Enzyme Multiplied Immunoassay Technique relies on the competition between drug in the sample and drug labeled with glucose-6-phosphate dehydrogenase (G6PDH). EMIT assays have historically shown positive biases over wide concentration ranges (0.0–26.0 ng/mL) when compared to LC-MS/MS[3]. The extraction buffer pH and the specific monoclonal antibody used in EMIT make it similarly vulnerable to lactone isomers[4].

Quantitative Performance Summary
Analytical FeatureAbbott ARCHITECT (CMIA)Siemens EMIT 2000LC-MS/MS (Reference)
Assay Principle Chemiluminescent MicroparticleEnzyme Multiplied ImmunoassayTandem Mass Spectrometry
Sample Pre-treatment Manual precipitation (Methanol/Zinc)Manual lysis/protein precipitationProtein precipitation / SPE
M-II Cross-Reactivity ~94%High (Contributes to positive bias)0% (Chromatographically separated)
M-III Cross-Reactivity ~45%Moderate0%
Iso-tacrolimus Bias Highly Susceptible (if formed)Susceptible (if formed)0% (Resolved via chromatography)
Functional Sensitivity 2.0 ng/mL2.8 ng/mL< 1.0 ng/mL

Experimental Protocol: Validating Iso-Tacrolimus Cross-Reactivity

To objectively quantify the exact cross-reactivity of iso-tacrolimus on your specific clinical analyzer, you must isolate the variable of isomer interference from in vivo metabolite interference. The following protocol is designed as a self-validating system : by utilizing LC-MS/MS as an orthogonal control, we prove that any signal generated in the immunoassay is purely due to antibody cross-reactivity, rather than contamination of the spike with active tacrolimus.

Step-by-Step Methodology
  • Matrix Preparation:

    • Pool EDTA whole blood from healthy, non-transplant volunteers.

    • Causality: Tacrolimus is 95% bound to erythrocytes; using a synthetic matrix or plasma fails to replicate the extraction efficiency and matrix effects of clinical samples[1].

    • Verify the absolute absence of endogenous tacrolimus in the pool via LC-MS/MS.

  • Standard Preparation:

    • Reconstitute purified iso-tacrolimus standard (CAS 134590-88-8) in HPLC-grade methanol to create a 1,000 ng/mL stock solution.

  • Spiking & Equilibration:

    • Create aliquots of the whole blood pool spiked with iso-tacrolimus at clinically relevant target concentrations: 0, 5, 10, 20, and 30 ng/mL.

    • Allow the aliquots to equilibrate at room temperature for 30 minutes.

    • Causality: This equilibration time is mandatory to allow the highly lipophilic iso-tacrolimus to partition into the erythrocytes, mimicking the in vivo state.

  • Extraction:

    • CMIA Arm: Treat 200 µL of spiked blood with ARCHITECT Whole Blood Precipitation Reagent. Vortex vigorously for 10 seconds, centrifuge at 10,000 x g for 4 minutes, and decant the supernatant into a Transplant Pretreatment Tube[2].

    • EMIT Arm: Treat the spiked blood with the EMIT sample pretreatment reagent exactly according to the manufacturer's protocol.

  • Parallel Analysis:

    • Run the supernatants on the Abbott ARCHITECT iSystem and the Siemens Viva-E/Dimension.

    • Simultaneously, run the exact same pre-treated samples on an LC-MS/MS system configured with a gradient capable of chromatographically separating tacrolimus from iso-tacrolimus.

  • Data Synthesis:

    • Calculate the percentage of cross-reactivity using the formula: (Measured Concentration in Immunoassay / Spiked iso-Tacrolimus Concentration) × 100.

Protocol cluster_assays Parallel Analysis Step1 1. Prepare Tac-Free Whole Blood Matrix Step2 2. Spike iso-Tacrolimus Standard (0 to 30 ng/mL) Step1->Step2 Step3 3. Execute Platform-Specific Extraction (CMIA / EMIT) Step2->Step3 Step4 4a. Immunoassay Analysis (Architect / Viva-E) Step3->Step4 Step5 4b. LC-MS/MS Analysis (Orthogonal Confirmation) Step3->Step5 Step6 5. Calculate % Cross-Reactivity (Measured / Spiked x 100) Step4->Step6 Step5->Step6 True Isomer Concentration

Fig 2: Self-validating experimental workflow for quantifying immunoassay cross-reactivity.

References

  • Source: uclouvain.
  • REVIEW MEMORANDUM (Fujirebio Architect Tacrolimus Assay)
  • Source: nih.
  • Are Immunoassays Good Enough for Therapeutic Drug Monitoring of Tacrolimus?
  • Iso-FK-506 (iso-Tacrolimus)

Sources

Validation

Technical Comparison Guide: LC-MS/MS vs. HPLC-UV Limits of Detection for iso-FK-506

Executive Summary: The Analytical Challenge of iso-FK-506 iso-FK-506 (Tacrolimus Lactone Isomer, CAS 134590-88-8) is a pharmacologically active structural isomer of the macrolide immunosuppressant tacrolimus[1]. During a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge of iso-FK-506

iso-FK-506 (Tacrolimus Lactone Isomer, CAS 134590-88-8) is a pharmacologically active structural isomer of the macrolide immunosuppressant tacrolimus[1]. During active pharmaceutical ingredient (API) synthesis or under forced degradation conditions, tacrolimus can undergo isomerization[2]. Because iso-FK-506 shares the exact molecular weight (804.02 g/mol ) and core structural motifs of its parent compound, its physicochemical properties—including UV molar absorptivity and MS ionization efficiency—are virtually identical[2][3].

For researchers and drug development professionals, differentiating and quantifying trace levels of iso-FK-506 requires a rigorous understanding of detector limitations. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing the causality behind their respective Limits of Detection (LOD) and providing self-validating experimental protocols.

Mechanistic Causality: Why Detection Limits Differ

The stark difference in LOD between HPLC-UV and LC-MS/MS stems from the fundamental physics of how macrolides interact with light versus electrical fields.

  • HPLC-UV (The Optical Limitation): HPLC-UV relies on the intrinsic chromophore of the molecule. Macrolides like FK-506 and iso-FK-506 lack strongly conjugated π -systems, resulting in weak UV absorbance that must be monitored at low wavelengths (typically 210–220 nm)[4][5]. At these wavelengths, background noise from mobile phase solvents (such as methanol or acetonitrile) significantly raises the baseline. This optical interference limits the LOD to the microgram-per-milliliter ( μ g/mL) or high nanogram-per-milliliter (ng/mL) range[4].

  • LC-MS/MS (The Ionization Advantage): LC-MS/MS bypasses optical limitations by utilizing Electrospray Ionization (ESI). Because iso-FK-506 lacks highly basic functional groups for efficient protonation, the mobile phase is deliberately doped with ammonium acetate. This chemical environment forces the formation of highly stable ammoniated adducts ( [M+NH4​]+ ) at m/z 821.5[6]. Multiple Reaction Monitoring (MRM) then isolates this precursor and fragments it to a specific product ion (e.g., m/z 768.5), stripping away matrix noise and pushing the LOD down to the low picogram-per-milliliter (pg/mL) range[6][7].

Comparative Quantitative Data

The following table summarizes the performance metrics of both modalities based on validated pharmacokinetic and bulk API studies. Because iso-FK-506 is an isomer of tacrolimus, these limits directly mirror the parent API's performance[4][8].

Analytical ParameterHPLC-UVLC-MS/MS
Primary Mechanism UV Absorbance (Lactone Ring)Electrospray Ionization (ESI+)
Detection Target 210 nm – 220 nmMRM Transition: m/z 821.5 768.5
Limit of Detection (LOD) ~128 ng/mL (0.128 μ g/mL)0.005 – 0.3 ng/mL
Limit of Quantitation (LOQ) ~10,200 ng/mL (10.2 μ g/mL)0.01 – 1.0 ng/mL
Linear Dynamic Range 10 – 100 μ g/mL0.01 – 200 ng/mL
Primary Application API Bulk Purity, Formulation QCTrace Impurity Profiling, TDM
Key Vulnerability Solvent background noise at low UVIon suppression from biological matrices

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes internal controls to dynamically verify the accuracy of the LOD during routine execution.

Protocol 1: Trace Quantification of iso-FK-506 via LC-MS/MS

Self-Validating Mechanism: Incorporates Ascomycin as a structural analog internal standard (IS) to dynamically correct for extraction losses and ESI matrix suppression[6][7].

  • Sample Preparation (Liquid-Liquid Extraction): Aliquot 100 μ L of the sample (e.g., API trace solution or biological matrix) and spike with 10 μ L of Ascomycin IS (50 ng/mL). Add 1 mL of 1-chlorobutane in a basic medium ( NH4​OH ) to partition the lipophilic macrolides into the organic phase[6].

    • Causality: The basic medium prevents the protonation of interfering matrix proteins, keeping them in the aqueous phase while the neutral macrolides migrate cleanly to the organic layer.

  • Reconstitution: Centrifuge the mixture, evaporate the organic supernatant under nitrogen gas, and reconstitute the residue in 100 μ L of methanol[6].

  • Chromatographic Separation: Inject the sample onto a sub-2 μ m C18 column (e.g., 2.1 x 50 mm). Use a mobile phase of Acetonitrile/Water (90/10, v/v) doped with 0.1% formic acid and 2 mM ammonium acetate[6].

    • Causality: As established, ammonium acetate forces the formation of highly stable ammoniated adducts ( [M+NH4​]+ ), dramatically increasing ionization efficiency compared to standard protonation ( [M+H]+ ).

  • MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Monitor the MRM transitions for iso-FK-506 (m/z 821.5 768.5) and Ascomycin (m/z 809.5 756.5)[6].

  • Validation Check: Confirm that the Signal-to-Noise (S/N) ratio is 3 for the LOD threshold (typically ~0.005 ng/mL) and 10 for the LOQ[6][8].

Protocol 2: HPLC-UV Bulk Purity Analysis

Self-Validating Mechanism: Relies on rigorous System Suitability Testing (SST) to ensure baseline resolution between tacrolimus and iso-FK-506 prior to quantitation.

  • Sample Preparation: Dissolve the API or formulation in acetonitrile to a target concentration of 1 mg/mL[5].

  • Chromatographic Separation: Inject 20 μ L onto a standard C18 column (4.6 x 150 mm, 3 μ m). Critically, maintain the column compartment strictly at 50 °C to 60 °C [4].

    • Causality: Macrolides containing a pipecolic acid moiety exhibit rotameric equilibrium (cis-trans isomerization) at room temperature, which causes severe peak broadening and splitting. Elevated temperatures increase the interconversion rate, coalescing the rotamers into a single, sharp peak for accurate integration[4].

  • Mobile Phase & Elution: Use a gradient of water, isopropyl alcohol, and tetrahydrofuran (e.g., 5:2:2)[4].

    • Causality: Tetrahydrofuran provides the unique spatial selectivity required to resolve closely eluting structural isomers like iso-FK-506 from the massive main API peak.

  • UV Detection: Monitor absorbance at 210 nm or 215 nm[4][5].

  • Validation Check: Calculate the LOD dynamically using the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ) via the formula: LOD=3.3σ/S . Ensure the calculated LOD is 0.150 μ g/mL[4][5].

Analytical Workflow Diagram

G A iso-FK-506 Analytical Workflow B HPLC-UV (Purity & Release) A->B C LC-MS/MS (Trace & TDM) A->C D Detection: 210-220 nm LOD: ~128 ng/mL B->D E Detection: m/z 821.5 -> 768.5 LOD: ~0.005 ng/mL C->E F Limitation: Weak Chromophore D->F G Advantage: Ammoniated Adduct [M+NH4]+ E->G

Workflow comparing HPLC-UV and LC-MS/MS for iso-FK-506 analysis.

References

  • 9 - UCLouvain 2.8 - Spandidos Publications

  • 6 - PubMed (NIH)

  • 7 - ResearchGate 5.4 - NIH 6.5 - Pertanika UPM 7.1 - Veeprho 8.2 - Chinese Journal of Modern Applied Pharmacy 9.3 - Chinese Journal of Modern Applied Pharmacy

Sources

Comparative

A Structural and Functional Comparison of FK-506 and its Tautomeric Isoforms: An Application Guide

This guide provides an in-depth structural and functional comparison of the potent immunosuppressant FK-506 (Tacrolimus) and its significant tautomeric isoform, iso-FK-506. For researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and functional comparison of the potent immunosuppressant FK-506 (Tacrolimus) and its significant tautomeric isoform, iso-FK-506. For researchers, chemists, and drug development professionals, understanding the subtle equilibrium between these forms is critical for accurate quantification, mechanism-of-action studies, and formulation development. Here, we synthesize spectroscopic data and functional assays to build a comprehensive picture of this chemical phenomenon.

Introduction: The Dynamic Nature of FK-506 in Solution

FK-506 (Tacrolimus) is a 23-membered macrolide lactone that has become a cornerstone of immunosuppressive therapy in organ transplantation.[1][2] Its mechanism of action involves binding to the immunophilin FKBP12 (FK506-binding protein), with the resulting complex inhibiting the phosphatase activity of calcineurin.[3][4] This action blocks the T-cell activation cascade, preventing allograft rejection.[5][6]

However, the FK-506 molecule is not static. In solution, particularly in aqueous or alcohol-based solvents, it undergoes tautomerization—a form of isomerization involving the migration of a proton and a shift in double bonds.[7][8] This phenomenon leads to an equilibrium between the primary FK-506 structure and at least one major tautomeric conformer, often referred to as iso-FK-506.[7] This interconversion is not merely a chemical curiosity; it has profound implications for the molecule's biological activity and analytical characterization.[9]

The tautomerism in FK-506 is complex, involving ring-chain dynamics and epimerization that result in distinct conformational isomers.[8][9] The diagram below illustrates the fundamental equilibrium that must be considered in any experimental work involving FK-506.

G FK506 FK-506 (Major Tautomer) isoFK506 iso-FK-506 (Tautomer I/II) FK506->isoFK506 Equilibrium in Solution (e.g., Aqueous, Ethanol)

Caption: Tautomeric equilibrium of FK-506 in solution.

Experimental Framework for Tautomer Analysis

To accurately compare FK-506 and its tautomer, a multi-step analytical workflow is required. The core challenge is that the forms are in a dynamic equilibrium, meaning that isolation of a pure tautomer is transient. The experimental design must account for this interconversion.

The causality behind our recommended workflow is as follows: we first employ a separation technique rapid enough to resolve the tautomers before significant re-equilibration can occur. High-Performance Liquid Chromatography (HPLC) is ideal for this purpose.[8] Immediately following separation and collection, the distinct fractions must be analyzed using spectroscopic methods (Mass Spectrometry and NMR) to confirm their identity and elucidate their structural differences.[7] Finally, the biological activity of the separated forms is assessed to understand the functional consequences of the tautomerism.[9]

This workflow constitutes a self-validating system: HPLC provides quantitative separation, MS confirms the isomeric relationship (identical mass), NMR provides the definitive structural proof, and the biological assay links the structural findings to a functional outcome.

G cluster_0 Preparation & Separation cluster_1 Characterization & Functional Assay A 1. Prepare FK-506 in Solution B 2. Reversed-Phase HPLC Separation A->B C 3. Collect Tautomer Fractions B->C D 4a. Mass Spectrometry (Confirms Isomers) C->D E 4b. NMR Spectroscopy (Determines Structure) C->E F 4c. Biological Assay (Measures Activity) C->F

Sources

Validation

A Comparative Toxicological Guide to Tacrolimus and its Impurities, Including iso-FK-506

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Need for Impurity Profiling in Tacrolimus Therapy Tacrolimus (also known as FK-506) is a powerful calcineurin inhibitor and a cor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Impurity Profiling in Tacrolimus Therapy

Tacrolimus (also known as FK-506) is a powerful calcineurin inhibitor and a cornerstone of immunosuppressive therapy, primarily used to prevent organ rejection in transplant patients.[1][2][3] Its efficacy is, however, paralleled by a narrow therapeutic window and a significant toxicity profile, most notably nephrotoxicity, neurotoxicity, and diabetogenicity.[1][2][4][5][6] The complex chemical structure of tacrolimus, a 23-membered macrolide lactone, makes it susceptible to degradation and the formation of impurities during manufacturing and storage.[7][8] These impurities, which can include isomers like iso-FK-506 and other degradation products, may possess their own pharmacological and toxicological profiles, potentially impacting the safety and efficacy of the final drug product.[7][9]

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products.[9][10][11][12] This underscores the necessity for a thorough toxicological assessment of any significant impurity. This guide provides a framework for the comparative toxicity profiling of tacrolimus and its impurities, with a particular focus on its isomer, iso-FK-506, offering field-proven insights and detailed experimental protocols.

The Mechanistic Basis of Tacrolimus Toxicity: A Calcineurin-Dependent and Independent Affair

The primary mechanism of both the immunosuppressive action and the toxicity of tacrolimus involves its binding to the immunophilin FKBP12 (FK506-binding protein 12).[1][4][13][14][15] This complex then inhibits calcineurin, a calcium-dependent phosphatase, which in turn prevents the activation of T-lymphocytes, thus suppressing the immune response.[4][13][15] However, this same pathway is implicated in its adverse effects.

Key Toxicological Mechanisms of Tacrolimus:

  • Nephrotoxicity: This is the most common and dose-limiting side effect.[1][16] It is characterized by renal vasoconstriction, leading to reduced glomerular filtration.[4][17] Histopathological changes can include arteriolar hyalinosis, tubular vacuolization, and interstitial fibrosis.[4][18] The renin-angiotensin system may also play a role in the pathogenesis.[17][18]

  • Neurotoxicity: Manifests as tremors, headaches, and in severe cases, posterior reversible encephalopathy syndrome.[1]

  • Metabolic Disturbances: Tacrolimus can induce hyperglycemia and increase the risk of post-transplant diabetes mellitus.[1][5]

While the biological activity of many tacrolimus impurities is not extensively documented in publicly available literature, any structural similarity to the parent compound warrants a thorough investigation into their potential to elicit similar toxic effects.[7]

A Framework for Comparative Toxicity Assessment: Experimental Protocols

A robust comparative toxicity study relies on a multi-pronged approach, combining in vitro and in vivo assays to assess a range of toxicological endpoints. The following protocols are designed to provide a comprehensive comparison between tacrolimus and its impurities.

Analytical Characterization and Separation

Prior to toxicological assessment, it is imperative to accurately identify and quantify the impurities. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard techniques for this purpose.[8][19][20][21][22][23][24][25]

Step-by-Step Protocol for Impurity Separation:

  • Sample Preparation: Dissolve the tacrolimus bulk drug sample in a suitable solvent, such as acetonitrile or methanol.

  • Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.[19][20]

  • Mobile Phase: Employ a gradient elution using a mixture of acetonitrile and water, with a small amount of an acid modifier like phosphoric acid or trifluoroacetic acid to improve peak shape.[19][20]

  • Detection: Use a UV detector set at approximately 210-215 nm for quantification.[19][20] For identification, couple the HPLC system to a mass spectrometer.

  • Peak Identification: Compare the retention times and mass spectra of the observed peaks with those of certified reference standards for tacrolimus and its known impurities.

Diagram of the Experimental Workflow for Impurity Profiling

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification A Tacrolimus Bulk Drug B Dissolution in Solvent A->B C HPLC System (C18 Column) B->C D Gradient Elution C->D E UV Detector (Quantification) D->E F Mass Spectrometer (Identification) D->F G Data Analysis E->G F->G H Report G->H Impurity Profile

Caption: Workflow for the analytical separation and identification of tacrolimus impurities.

In Vitro Toxicity Assays

In vitro studies offer a high-throughput and cost-effective means of initial toxicity screening.

1. Cytotoxicity Assessment in Renal Cells:

  • Cell Line: Human kidney proximal tubule epithelial cells (HK-2) are a relevant model for studying nephrotoxicity.

  • Methodology:

    • Seed HK-2 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of tacrolimus, iso-FK-506, and other impurities for 24, 48, and 72 hours.

    • Assess cell viability using a standard MTT or MTS assay, which measures mitochondrial metabolic activity.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

2. Assessment of Calcineurin Inhibition:

  • Rationale: To determine if the impurities retain the primary pharmacological (and potentially toxic) mechanism of tacrolimus.

  • Methodology:

    • Utilize a commercially available calcineurin phosphatase activity assay kit.

    • Incubate recombinant calcineurin with a specific substrate in the presence of varying concentrations of tacrolimus and its impurities.

    • Measure the dephosphorylation of the substrate, which is indicative of calcineurin activity.

    • Determine the IC50 for calcineurin inhibition for each compound.

In Vivo Toxicity Studies

Animal models are crucial for understanding the systemic toxicity of the impurities.

Acute Toxicity Study in Rodents:

  • Animal Model: Sprague-Dawley rats or BALB/c mice.

  • Methodology:

    • Administer single escalating doses of tacrolimus, iso-FK-506, and other impurities via oral gavage or intravenous injection.

    • Observe the animals for a period of 14 days for any signs of toxicity, including changes in body weight, food and water consumption, and clinical signs of distress.

    • At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

    • Determine the LD50 (median lethal dose) if possible, or the maximum tolerated dose (MTD).

Sub-chronic Toxicity Study in Rodents (Focus on Nephrotoxicity):

  • Animal Model: Spontaneously hypertensive rats (SHR) are a sensitive model for tacrolimus-induced nephrotoxicity.[17]

  • Methodology:

    • Administer daily doses of tacrolimus and the impurities for 28 days.

    • Monitor renal function throughout the study by measuring serum creatinine and blood urea nitrogen (BUN) levels.

    • At the end of the study, collect kidneys for histopathological analysis, looking for signs of tubular injury, interstitial fibrosis, and arteriolopathy.[18]

Diagram of the Comparative Toxicity Testing Workflow

G cluster_0 Test Articles cluster_1 In Vitro Assays cluster_2 In Vivo Studies (Rodent Models) cluster_3 Data Analysis & Comparison Tac Tacrolimus Cyto Cytotoxicity (HK-2 cells) Tac->Cyto Calci Calcineurin Inhibition Tac->Calci Acute Acute Toxicity Tac->Acute Sub Sub-chronic Toxicity (Nephrotoxicity) Tac->Sub Iso iso-FK-506 Iso->Cyto Iso->Calci Iso->Acute Iso->Sub Imp Other Impurities Imp->Cyto Imp->Calci Imp->Acute Imp->Sub Comp Comparative Toxicity Profile Cyto->Comp Calci->Comp Acute->Comp Sub->Comp

Caption: A workflow for the comparative toxicity profiling of tacrolimus and its impurities.

Comparative Data Summary

The following tables illustrate how the data from the proposed studies would be presented for a clear comparison. Note: The data presented here are hypothetical and for illustrative purposes only, as extensive public toxicological data for tacrolimus impurities are limited.[7]

Table 1: In Vitro Toxicity Data

CompoundCytotoxicity in HK-2 cells (IC50, µM)Calcineurin Inhibition (IC50, nM)
Tacrolimus15.23.0[13]
iso-FK-506[Hypothetical Value: 25.8][Hypothetical Value: 12.5]
Impurity X[Hypothetical Value: >100][Hypothetical Value: >1000]

Table 2: In Vivo Acute Toxicity Data (Rat Model)

CompoundLD50 (mg/kg, oral)Key Clinical Signs
Tacrolimus>2000Tremors, lethargy at high doses
iso-FK-506[Hypothetical Value: >2000][Hypothetical Value: Mild tremors at highest dose]
Impurity X[Hypothetical Value: >2000][Hypothetical Value: No observable adverse effects]

Table 3: Sub-chronic Nephrotoxicity Markers (Rat Model, 28-day study)

Compound (at 1 mg/kg/day)Change in Serum Creatinine (%)Change in BUN (%)Histopathological Findings
Tacrolimus+ 45%+ 60%Moderate tubular vacuolization and interstitial fibrosis
iso-FK-506[Hypothetical Value: +20%][Hypothetical Value: +30%][Hypothetical Value: Mild tubular vacuolization]
Impurity X[Hypothetical Value: No significant change][Hypothetical Value: No significant change][Hypothetical Value: No significant lesions]

Discussion and Implications for Drug Development

The comprehensive toxicological profiling of tacrolimus impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.[12] Should an impurity, such as iso-FK-506, demonstrate significant toxicity, several actions may be warranted:

  • Process Optimization: The manufacturing process may need to be modified to reduce the formation of the specific impurity to a level that is considered safe.

  • Specification Tightening: The acceptable limit for the impurity in the final drug product may need to be lowered.

  • Further Toxicological Studies: If an impurity is found to be active but its toxic potential is unclear, more extensive toxicological studies may be required to establish a safe exposure level.

The lack of extensive publicly available toxicity data for many impurities highlights the proprietary nature of this information within pharmaceutical development.[7] However, the methodologies outlined in this guide provide a robust framework for any organization to generate the necessary data to make informed decisions about the safety of their drug product.

Conclusion

The therapeutic benefits of tacrolimus are undeniable, but its use requires careful management of its inherent toxicities. A critical component of this management is the rigorous control of its impurities. By employing a systematic approach to comparative toxicity profiling, as detailed in this guide, researchers and drug developers can ensure that the tacrolimus administered to patients is not only effective but also meets the highest standards of safety. This proactive approach to impurity characterization is essential for the development of safe and effective medicines.

References

  • Tacrolimus (FK506)-Associated Renal Pathology - PMC - NIH. (n.d.).
  • Potential mechanism of nephrotoxicity induced by tacrolimus. Tacrolimus... - ResearchGate. (n.d.).
  • Tacrolimus Impurity 1: A Comprehensive Technical Guide - Benchchem. (n.d.).
  • Tacrolimus- and Mycophenolate-Mediated Toxicity: Clinical Considerations and Options in Management of Post-Transplant Patients - MDPI. (2024, December 24).
  • Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. (n.d.).
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews. (n.d.).
  • Mechanism of fibrosis in experimental tacrolimus nephrotoxicity - PubMed. (n.d.).
  • Tacrolimus (FK506)-induced nephrotoxicity in spontaneous hypertensive rats - PubMed. (n.d.).
  • Toxicities of tacrolimus and cyclosporin A after allogeneic blood stem cell transplantation. (2025, August 6).
  • Development and validation of method for the determination of related substances of tacrolimus in tacrolimus capsules and degradation studies - ResearchGate. (2025, August 5).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Laboratories Inc. (2026, February 25).
  • REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. (2017, July 1).
  • FK 506 | Protein Ser/Thr Phosphatases - Tocris Bioscience. (n.d.).
  • A comparison of tacrolimus (FK 506) and cyclosporine for immunosuppression in liver transplantation - PubMed. (1994, October 27).
  • Cyclosporine and tacrolimus (FK506): a comparison of efficacy and safety profiles - PubMed. (n.d.).
  • Regulatory aspects of Impurity profiling - ijdra.com. (n.d.).
  • Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC. (n.d.).
  • Evaluation, synthesis and characterization of tacrolimus impurities - ResearchGate. (n.d.).
  • A long-term comparison of tacrolimus (FK506) versus cyclosporine in liver transplantation. A report of the United States FK506 study group - Johns Hopkins University. (1998, August 27).
  • Separation of Tacrolimus and its Organic Impurities per USP Monograph - Phenomenex. (2024, June 3).
  • Impurity Profile Study of Tacrolimus Ointment Based on High Performance Liquid Chromatography-High Resolution Mass Spectrometry. (n.d.).
  • Evaluation, synthesis and characterization of tacrolimus impurities - PubMed. (2012, July 15).
  • Comparative evaluation of five tacrolimus assays in transplant recipients: implications for optimizing therapeutic drug monitoring - PMC. (2025, December 1).
  • FKBP12 (Tacrolimus), Immunosuppressant (CAS 104987-11-3) - Abcam. (n.d.).
  • FK506 (Tacrolimus) | Calcineurin Inhibitor | CAS 104987-11-3 | Selleck Chemicals. (2024, May 22).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Iso-FK-506 (iso-Tacrolimus)

Introduction Iso-FK-506, an isomer of the potent immunosuppressant Tacrolimus (FK-506), is a critical compound in pharmaceutical research and development. As with its parent compound, the high biological activity of Iso-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Iso-FK-506, an isomer of the potent immunosuppressant Tacrolimus (FK-506), is a critical compound in pharmaceutical research and development. As with its parent compound, the high biological activity of Iso-FK-506 necessitates stringent safety protocols not only during its use but, just as critically, during its disposal. Improper disposal of potent compounds like Iso-FK-506 can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Iso-FK-506 waste, ensuring compliance with regulatory standards and safeguarding the health of our scientific community. Our objective is to build a foundation of trust by empowering researchers with the knowledge to manage chemical waste with confidence and integrity.

Hazard Identification and Risk Assessment: Know Your Compound

Understanding the inherent risks of Iso-FK-506 is the foundation of its safe management. While specific toxicological data for Iso-FK-506 may be limited, it must be handled with the same level of caution as Tacrolimus, for which extensive data exists. The parent compound, Tacrolimus, is classified as acutely toxic and presents several health hazards.[1][2][3]

Causality: The potent biological mechanism of Tacrolimus—calcineurin inhibition leading to immunosuppression—is the source of its therapeutic effect and its occupational hazard.[4] Accidental exposure can lead to unintended and adverse health effects. Therefore, treating all isomers and derivatives with the same high level of caution is a non-negotiable principle of laboratory safety.

Hazard ClassificationDescriptionPrimary Exposure RoutesSource(s)
Acute Toxicity (Oral) Toxic if swallowed. Ingestion can lead to adverse or harmful effects.[1][3][5]Ingestion[1][2][3]
Reproductive Toxicity May damage the unborn child.[6] Suspected of damaging fertility.[3]Inhalation, Skin Contact, Ingestion[3][6]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[3]Inhalation, Skin Contact, Ingestion[3]
Skin/Eye/Respiratory Irritation May cause skin, eye, and respiratory irritation upon contact or inhalation.[6]Skin Contact, Eye Contact, Inhalation[6]

The Regulatory Landscape: A Framework for Compliance

In the United States, the disposal of chemical waste from laboratories is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7] A pivotal regulation for pharmaceutical research is the 2019 EPA Final Rule on "Management Standards for Hazardous Waste Pharmaceuticals."[8]

The single most important directive from this rule is the strict prohibition on sewering (i.e., flushing down a drain or toilet) of hazardous waste pharmaceuticals.[8][9] This is because wastewater treatment facilities are often not equipped to remove complex pharmaceutical compounds, leading to environmental contamination.

Trustworthiness: Adherence to these regulations is not merely a matter of compliance; it is a self-validating system that ensures your laboratory's practices are aligned with national standards for environmental protection and public health.

Core Disposal Workflow: A Step-by-Step Protocol

This section outlines the standard operating procedure for segregating and disposing of Iso-FK-506 waste. This workflow is designed to be a closed-loop system that minimizes the risk of exposure and ensures regulatory compliance from the point of generation to final disposal.

Step 1: Fortify Your Defense - Personal Protective Equipment (PPE)

Before handling Iso-FK-506 in any form, it is imperative to don the appropriate PPE. The selection of PPE is based on a risk assessment of the specific task being performed.[10]

ActivityRequired Personal Protective Equipment (PPE)Rationale
Handling Solid Compound (e.g., weighing, aliquoting)• Double Nitrile Gloves• Laboratory Coat/Gown• Safety Goggles or Face Shield• N95 or higher-rated RespiratorThe solid form presents a significant inhalation risk from fine particulates. A respirator is essential to prevent respiratory tract exposure.[10]
Working with Solutions (e.g., preparing dilutions, cell culture)• Nitrile Gloves• Laboratory Coat/Gown• Safety GogglesThe primary risks are splashes and direct skin contact. A respirator is not typically required if handled within a certified chemical fume hood.[5]
Handling Waste Containers • Nitrile Gloves• Laboratory Coat• Safety GlassesProtects against potential residual contamination on container surfaces.
Step 2: Waste Characterization and Segregation

Proper segregation at the source is the most critical step in the waste management process. Mixing hazardous waste with non-hazardous waste is not only a compliance violation but also significantly increases disposal costs and environmental burden. All items that have come into direct contact with Iso-FK-506 must be considered hazardous waste.

WasteSegregation cluster_waste_types Types of Waste start Waste Generated (Iso-FK-506) pure_compound Expired/Unused Solid Compound start->pure_compound solutions Aqueous/Solvent Solutions Containing Iso-FK-506 start->solutions labware Contaminated Labware (tips, tubes, flasks, gloves, etc.) start->labware decision_contact Did it come into direct contact with Iso-FK-506? container Place in a designated Hazardous Pharmaceutical Waste Container (BLACK) decision_contact->container  Yes non_haz Dispose as Non-Hazardous Laboratory Waste decision_contact->non_haz No   pure_compound->decision_contact solutions->decision_contact labware->decision_contact end_process Seal, Label & Store for Pickup container->end_process

Caption: Waste Characterization and Segregation Workflow.

Container Requirements:

  • Designation: Use a dedicated container for hazardous pharmaceutical waste. In many institutions, these are color-coded black .[11]

  • Material: The container must be rigid, leak-proof, and have a secure, tight-fitting lid.[12][13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Iso-FK-506 Waste," "Tacrolimus Isomer Waste").[14] Attach your institution's official hazardous waste tag as soon as you begin adding waste.

Step 3: On-Site Accumulation and Storage

Hazardous waste containers must be managed safely within the laboratory while they are in use.

  • Keep Closed: The container must be kept closed at all times except when adding waste.[14] This prevents the release of vapors and reduces the risk of spills.

  • Location: Store the container in a designated satellite accumulation area, such as within a fume hood or a secondary containment bin, away from general traffic areas.

  • Date It: Mark the date on the waste tag when the container is full or ready for disposal. Full containers should be removed from the lab promptly.[14]

Step 4: Final Disposal - The Professional Hand-Off

Laboratory personnel should never transport their own hazardous waste to a central collection facility.[14]

  • Request Pickup: Once your waste container is full, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) or Office of Clinical and Research Safety (OCRS) department.[14]

  • Documentation: Ensure all information on the hazardous waste tag is complete and accurate. This documentation is essential for tracking the waste from its point of origin to its final disposal, a process known as "cradle-to-grave" management.[7]

  • Disposal Method: The licensed waste vendor will transport the waste for disposal, which is typically accomplished via high-temperature incineration. This method is the EPA-preferred method for many pharmaceutical wastes as it ensures complete destruction of the active compound.[11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A well-rehearsed emergency plan is crucial.

Spill Response Protocol

Immediate and correct action can significantly mitigate the risk of a spill.[6]

SpillResponse spill Spill Occurs! alert Alert personnel in the immediate area. Evacuate if necessary. spill->alert ppe Don appropriate PPE (respirator, double gloves, goggles, lab coat). alert->ppe contain Contain the spill. For liquids, use absorbent pads. For solids, cover with a damp paper towel to prevent dust generation. ppe->contain cleanup Carefully collect all contaminated material (use non-sparking tools). contain->cleanup dispose Place all cleanup materials into the Hazardous Pharmaceutical Waste Container (BLACK). cleanup->dispose decontaminate Decontaminate the spill surface with an appropriate cleaning agent. dispose->decontaminate report Report the incident to your Laboratory Supervisor and EHS. decontaminate->report

Caption: Step-by-Step Spill Response Workflow.

First Aid for Exposure

In the event of personal exposure, take the following actions immediately:[1][5][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][5]

In all cases of exposure, seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for Tacrolimus.[5]

A Note on Deactivation Technologies

Emerging technologies offer in-lab deactivation of pharmaceutical waste, often using activated carbon to adsorb and render the compounds inert.[15][16] Systems like Deterra® pouches or Secure a Drug containers are designed for this purpose.[15][16]

Expertise & Experience: While these technologies are scientifically proven to be effective for many compounds and can render them non-retrievable, their role in a research laboratory setting for RCRA hazardous waste requires careful consideration.[17] Currently, the prevailing best practice and regulatory expectation is that the entire hazardous waste container, including any deactivation agents, must be disposed of through your institution's licensed hazardous waste program.[16] These systems can serve as an excellent pre-treatment step to minimize the risk of active compound release in the event of a container breach, but they do not replace the need for professional disposal.

Conclusion

The responsible disposal of Iso-FK-506 is a direct reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards, adhering to the regulatory framework, and implementing a robust disposal workflow, researchers can effectively manage this potent compound from acquisition to final destruction. This protocol serves as a living document, designed to be integrated into your laboratory's specific safety plan, ensuring that your vital research continues in the safest possible environment.

References

  • Astellas Pharma US, Inc. (2015). Prograf® (Tacrolimus) Injection Safety Data Sheet. Retrieved from [Link]

  • Fennemore. (2019). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Hazardous Waste Disposal. Office of Clinical and Research Safety. Retrieved from [Link]

  • NHS Dorset. (n.d.). Standard-B4-Waste-Management.doc. Retrieved from a search for NHS Dorset pharmaceutical waste guidelines.
  • MCF Environmental Services. (2023). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]

  • Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Republic Services. (2024). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Retrieved from [Link]

  • VA Palo Alto Health Care System. (2015). EPA Regulated Pharmaceutical Waste. Retrieved from a search for VA healthcare system pharmaceutical waste lists.
  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from a search for military health system hazardous drug disposal guidelines.
  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. Retrieved from [Link]

  • Deterra Drug Disposal System. (n.d.). Drug Deactivation Pouches. Retrieved from [Link]

  • Guinama. (2023). SAFETY DATA SHEET 7084-Tacrolimus.
  • Centers for Disease Control and Prevention (CDC). (2024). Regulated Medical Waste. Retrieved from [Link]

  • BenchChem. (2025). Safeguarding Researchers: A Comprehensive Guide to Handling 9-Norketo FK-506.
  • The Prevention Council. (2024). Safe Disposal of Medications. Retrieved from [Link]

  • Verde Technologies, Inc. (n.d.). Comment on DEA Advance Notice of Proposed Rulemaking. Regulations.gov. Retrieved from [Link]

  • Daniels Health. (n.d.). Secure a Drug. Retrieved from [Link]

  • Deterra Drug Disposal System. (n.d.). DETERRA® DRUG DEACTIVATION & DISPOSAL SYSTEM – TECHNICAL FAQ's. Retrieved from [Link]

  • ResearchGate. (2015). What is an optimal method to dissolve Tacrolimus FK506 powder for subcutaneous use in mice?. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Iso-FK-506 (iso-Tacrolimus)

Advanced Operational Safety and PPE Guide for Iso-FK-506 (iso-Tacrolimus) Handling As a Senior Application Scientist, I frequently audit laboratory workflows for handling highly potent active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety and PPE Guide for Iso-FK-506 (iso-Tacrolimus) Handling

As a Senior Application Scientist, I frequently audit laboratory workflows for handling highly potent active pharmaceutical ingredients (HPAPIs). Iso-FK-506 (iso-Tacrolimus), an isomer and common impurity of the macrolide immunosuppressant Tacrolimus, presents severe occupational hazards. Because it shares the core structural and mechanistic properties of Tacrolimus—specifically, the potent inhibition of T-cell proliferation—it must be handled with rigorous containment strategies to prevent accidental exposure.

This guide provides definitive, self-validating protocols for personal protective equipment (PPE) selection, operational handling, and waste disposal to ensure absolute personnel safety and regulatory compliance.

Quantitative Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the physicochemical and toxicological properties of the compound. Iso-FK-506 is a lipophilic, high-molecular-weight molecule[1]. Its primary danger lies in its extreme biological potency and its ability to cause severe systemic toxicity if ingested or inhaled as a fine particulate dust[2][3].

Table 1: Physicochemical and Toxicological Profile of Iso-FK-506

PropertyValueHazard Implication
CAS Number 134590-88-8[1]Specific identifier for the iso-Tacrolimus isomer.
Molecular Weight 804.02 g/mol [1]High MW and lipophilicity; penetrates skin barriers effectively over time.
Appearance White to off-white solid[4]Dry powders easily aerosolize, creating a severe inhalation hazard.
Acute Toxicity (Oral) Category 3 (H301)[3]Toxic if swallowed; requires strict environmental and dust control[5].
Reproductive Toxicity Category 2 (H361)[3]Suspected of damaging fertility/unborn child; mandates systemic barrier PPE.
STOT (Repeated) Category 1 (H372)[3]Causes damage to organs; chronic micro-exposures are highly dangerous.

Mandatory Personal Protective Equipment (PPE) Ecosystem

Handling Iso-FK-506 requires a multi-layered barrier approach. Because the compound is a dry powder, the primary vector of exposure is aerosolized dust contacting mucous membranes or being inhaled[2][6].

Step-by-Step PPE Donning Protocol (The "Self-Validating" Method):

  • Inner Layer Protection (Nitrile Gloves): Don a pair of extended-cuff nitrile gloves.

    • Causality: Nitrile provides superior chemical resistance to lipophilic macrolides compared to standard latex.

    • Validation: Before donning, trap air in the glove and roll the cuff down to inflate the fingers. A lack of deflation validates the absence of micro-tears.

  • Body Containment (Impermeable Gown/Tyvek): Wear a disposable, closed-front Tyvek suit or a polyethylene-coated lab coat.

    • Causality: Standard woven cotton lab coats trap fine API dust in their fibers, creating a chronic exposure hazard during doffing and laundering.

  • Respiratory Protection (P100/N95 or PAPR): Don a NIOSH-approved P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR).

    • Causality: Iso-FK-506 dust can cause severe systemic toxicity (H372) upon repeated inhalation[3].

    • Validation: Perform a positive and negative pressure seal check. Inhale sharply; the mask should collapse slightly inward. Exhale sharply while covering the valve; no air should leak around the bridge of the nose.

  • Ocular Protection: Don non-vented chemical safety goggles.

    • Causality: Standard safety glasses do not prevent airborne dust from settling on the conjunctiva[2][6].

  • Outer Layer Protection (Second Pair of Gloves): Don a second pair of nitrile gloves, ensuring the cuffs overlap the sleeves of the gown.

    • Causality: This creates a continuous barrier and allows for the safe removal of the outer contaminated layer before exiting the fume hood.

Operational Workflow & Containment Strategy

Never handle Iso-FK-506 on an open bench[5]. All manipulations must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

Step-by-Step Weighing and Solubilization Protocol:

  • Preparation: Line the BSC work surface with a disposable, static-dissipative mat.

    • Causality: Static electricity can cause the highly potent powder to aerosolize or cling to spatulas, breaking containment.

  • Vial Acclimation: Bring the sealed Iso-FK-506 vial to room temperature inside a desiccator before opening.

    • Causality: Condensation introduces moisture, which can degrade the compound and alter its physical handling properties.

  • Weighing (Closed-System Transfer): Use an anti-static micro-spatula to transfer the solid into a pre-tared, sealable amber glass vial.

    • Validation: Monitor the analytical balance. The reading must stabilize quickly; persistent drift indicates internal air currents that could be dispersing the API dust.

  • In-Situ Solubilization: Add the primary solvent (e.g., DMSO or ethanol) directly to the weighing vial inside the BSC before sealing and removing it.

    • Causality: Transporting dry HPAPI powders across the lab drastically increases the risk of an accidental spill. Solubilizing at the source neutralizes the dust hazard.

Spill Response & Hazardous Waste Disposal

In the event of a spill, dry sweeping is strictly prohibited, as it will immediately aerosolize the toxic particles[5][6].

Step-by-Step Decontamination and Disposal Protocol:

  • Containment: Immediately isolate the area. Ensure respiratory PPE is active and functioning.

  • Wet Wiping: Dampen absorbent pads with a suitable solvent (e.g., 70% ethanol or a detergent solution) and gently place them over the spilled powder.

    • Causality: Wetting the powder suppresses aerosolization and dissolves the lipophilic compound for easier uptake into the pad[6].

  • Surface Decontamination: Wipe the area from the perimeter inward to prevent spreading. Wash the surface thoroughly with detergent and water[3][7].

  • Waste Segregation: Place all contaminated wipes, empty Iso-FK-506 vials, and outer gloves into a clearly labeled, sealable hazardous waste container.

  • Incineration: Dispose of the sealed waste through a certified chemical waste generator[2]. The material must be destroyed in a chemical incinerator equipped with an afterburner and scrubber system[5]. Do not empty into drains[2][6].

Workflow Visualization

G A Hazard Identification Iso-FK-506 (H301, H361, H372) B Engineering Controls Class II BSC / Powder Hood A->B C PPE Donning Double Nitrile, Tyvek, P100/PAPR B->C D Handling & Weighing Anti-static tools, Wet-transfer C->D E Decontamination Wet wiping, Detergent wash D->E F Waste Disposal Chemical Incineration E->F

Workflow for Iso-FK-506 Handling, Containment, and Disposal.

References

  • [7] SAFETY DATA SHEET 7084-Tacrolimus. Guinama. Available at: [Link]

  • [6] Safety Data Sheet. Accentuate.io. Available at: [Link]

Sources

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